2-[(E)-2-phenylethenyl]-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H,(H,16,17)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPPRIZUPEKMV-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456-19-5 | |
| Record name | NSC52092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. This document outlines established synthetic methodologies, presents key analytical data in a structured format, and offers detailed experimental protocols for its preparation and characterization. Furthermore, it explores the potential biological activities and associated signaling pathways, providing a foundation for further research and drug development endeavors.
Synthesis of this compound
The synthesis of this compound, also known as 2-styrylbenzimidazole, is most commonly achieved through the condensation of o-phenylenediamine with cinnamic acid or its derivatives. An alternative "green" synthetic route involves the reaction of 2-methylbenzimidazole with benzaldehyde.
Two primary synthetic pathways are detailed below:
-
Method A: Condensation of o-Phenylenediamine with Cinnamic Acid. This is a widely used method that involves the reaction of o-phenylenediamine with trans-cinnamic acid, often in a high-boiling solvent or under acidic conditions.
-
Method B: Green Synthesis from 2-Methylbenzimidazole and Benzaldehyde. This approach is considered more environmentally friendly, utilizing glycerol as a recyclable solvent and starting from commercially available 2-methylbenzimidazole and benzaldehyde.
A summary of reported yields for these methods is presented in Table 1.
Table 1: Synthesis Methods and Reported Yields
| Method | Reactants | Solvent/Conditions | Yield (%) | Reference |
| A | o-Phenylenediamine, Cinnamic Acid | Ethylene Glycol, reflux | 95 | [1] |
| B | 2-Methylbenzimidazole, Benzaldehyde | Glycerol, 170-180 °C | Good (not specified) | [2] |
Experimental Protocols
Synthesis Protocol (Method A)
This protocol describes the synthesis of this compound via the condensation of o-phenylenediamine with cinnamic acid in ethylene glycol.[1]
Materials:
-
o-Phenylenediamine
-
trans-Cinnamic acid
-
Ethylene glycol
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and trans-cinnamic acid (1 equivalent).
-
Add ethylene glycol to the flask to serve as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for a period sufficient to complete the reaction (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining ethylene glycol and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Dry the purified crystals under vacuum.
Purification by Recrystallization
Recrystallization is a technique used to purify the crude product based on differences in solubility.[3][4][5]
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals to obtain the pure compound.
Characterization Protocols
The melting point is a key physical property used to assess the purity of a crystalline solid.
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Pack a small amount of the dried, purified compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a steady rate and observe the temperature at which the solid begins to melt and the temperature at which it is completely liquid.
-
A sharp melting range close to the literature value indicates a high degree of purity.
FTIR spectroscopy is used to identify the functional groups present in the molecule.[6][7]
Procedure:
-
Ensure the FTIR spectrometer is properly calibrated.
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Acquire the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in this compound, such as N-H, C-H (aromatic and vinylic), C=N, and C=C bonds.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[8][9][10]
Procedure:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to assign the chemical shifts, integration values, and coupling patterns to the different protons and carbons in the molecule.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[11][12][13]
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M+H)⁺ to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
Characterization Data
The following tables summarize the key characterization data for this compound.
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂ | [14] |
| Molecular Weight | 220.27 g/mol | Calculated |
| Melting Point | 201-202 °C | [1] |
Table 3: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.7 | br s | N-H (benzimidazole) |
| ~7.2-7.8 | m | Aromatic and Vinylic Protons |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR instrument used.
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching |
| ~3100-3000 | Aromatic and Vinylic C-H stretching |
| ~1625 | C=N stretching |
| ~1600, ~1450 | Aromatic C=C stretching |
| ~970 | Trans C-H bending (vinylic) |
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Potential Biological Signaling Pathway
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antitumor and anti-inflammatory effects. One of the proposed mechanisms for the anticancer activity of some 2-substituted benzimidazoles is the inhibition of tubulin polymerization, which is crucial for cell division.[15][16][17][18][19][20] Additionally, the anti-inflammatory effects of certain benzimidazoles have been linked to the inhibition of the NF-κB signaling pathway.[21][22][23][24]
The following diagram illustrates a potential mechanism of action involving the inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy - ProQuest [proquest.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. praxilabs.com [praxilabs.com]
- 6. rjpn.org [rjpn.org]
- 7. azom.com [azom.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Results for "2D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Mass spectrometry-based methods in characterization of the higher order structure of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 16. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 21. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a member of the versatile benzimidazole class of heterocyclic compounds. While specific experimental data for some properties of this exact molecule are not extensively reported in publicly available literature, this guide compiles known information and provides data from closely related analogs to offer valuable insights for researchers. Detailed experimental protocols for synthesis and characterization are presented, alongside an exploration of the potential antimicrobial and antifungal mechanisms of action, visualized through signaling pathway diagrams. This document aims to serve as a foundational resource for scientists and professionals engaged in the research and development of novel benzimidazole-based therapeutic agents.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring with an imidazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including the natural product vitamin B12. The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a wide array of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.
The specific compound, this compound, also known as 2-styrylbenzimidazole, incorporates a styryl moiety at the 2-position of the benzimidazole core. This structural feature is expected to influence its physicochemical properties and biological activity. This guide provides a detailed examination of these aspects to facilitate further research and drug development efforts.
Physicochemical Properties
Quantitative experimental data for this compound are not consistently available in the literature. Therefore, the following tables summarize available data for the target compound and its close structural analogs to provide a comparative reference.
Table 1: General Physicochemical Properties
| Property | Value | Source/Analog |
| Molecular Formula | C₁₅H₁₂N₂ | PubChem CID: 5708003[1] |
| Molecular Weight | 220.27 g/mol | PubChem CID: 5708003 |
| Appearance | Likely a solid | General property of benzimidazoles |
Table 2: Melting Point
| Compound | Melting Point (°C) |
| Benzimidazole | 170-172 |
| 2-Methylbenzimidazole | 176-178 |
| 2-Phenylbenzimidazole | 291-294 |
| This compound | Not Reported |
Table 3: Solubility
Benzimidazoles are generally characterized by low aqueous solubility. Specific quantitative data for this compound is not available.
| Solvent | Solubility |
| Water | Very low (predicted) |
| Ethanol | Soluble (used for recrystallization)[2] |
| DMSO | Soluble (used for NMR)[2] |
Table 4: pKa and logP
Experimental pKa and logP values for this compound are not reported. The pKa of the parent benzimidazole is approximately 5.5 for the protonated form. The lipophilicity (logP) is an important parameter for drug development. A computed XLogP3 value for a related compound, 2-(2-phenylethenyl)-1-(1-phenylethyl)benzimidazole, is 5.7, suggesting high lipophilicity.[3]
| Property | Value | Note |
| pKa | Not Reported | The parent benzimidazole has a pKa of ~5.5. |
| logP | Not Reported | A related compound has a computed XLogP3 of 5.7.[3] |
Synthesis and Characterization
Synthesis
A common method for the synthesis of 2-styrylbenzimidazoles involves the condensation of o-phenylenediamine with cinnamic acid or the reaction of 2-methylbenzimidazole with benzaldehyde at elevated temperatures. A specific hemi-synthesis of this compound has been reported by reacting o-phenylenediamine with cinnamaldehyde.[2]
-
Reaction Setup: o-Phenylenediamine (1 mmol) is dissolved in a suitable solvent such as ethanol.
-
Addition of Reagent: Cinnamaldehyde (1 mmol) is added to the solution.
-
Reaction Conditions: The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 10 minutes).[2]
-
Work-up: After cooling, the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a non-polar solvent (e.g., hexane) and can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques.
¹H NMR spectroscopy is a crucial tool for confirming the (E)-configuration of the double bond, typically indicated by a large coupling constant (J) between the vinylic protons.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.05 (ddd, 1H), 7.10–7.22 (m, 2H), 7.26–7.46 (m, 6H), 7.61 (ddd, 1H), 7.86 (ddd, 1H) ppm.[2]
Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which is characteristic of the benzimidazole core.
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is useful for quantitative analysis.
Potential Biological Activities and Mechanisms of Action
While specific biological studies on this compound are limited, the broader class of benzimidazoles exhibits significant antimicrobial and antifungal activities. The proposed mechanisms of action are often related to the inhibition of essential cellular processes in pathogens.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Several benzimidazole derivatives have been shown to act as antifungal agents by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] The primary target is often the enzyme lanosterol 14α-demethylase (Erg11p), a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Antibacterial Activity: Inhibition of DNA Gyrase
Some benzimidazole derivatives have been reported to exhibit antibacterial activity through the inhibition of bacterial DNA gyrase, a type II topoisomerase.[6] DNA gyrase is essential for bacterial DNA replication, recombination, and repair. Its inhibition leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents, given the well-established biological activities of the benzimidazole class. While a comprehensive experimental characterization of its physicochemical properties is yet to be fully elucidated in the public domain, this guide provides a solid foundation for researchers by compiling existing data, presenting information from close analogs, and detailing relevant experimental protocols. The potential mechanisms of action, including the inhibition of ergosterol biosynthesis and DNA gyrase, offer exciting avenues for further investigation into its antimicrobial and antifungal properties. Future studies should focus on obtaining precise quantitative data for the physicochemical properties of this compound and exploring its specific biological targets and signaling pathways to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insight Into the Mechanisms of Fast-Acting Antidepressants: What We Learn From Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviberoammicol.com [reviberoammicol.com]
- 5. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this and related benzimidazole derivatives.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are compiled based on the analysis of closely related structures and general principles of spectroscopic interpretation for benzimidazole derivatives.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.8 | br s | 1H | N-H (imidazole) |
| ~8.2 - 7.2 | m | 11H | Ar-H and C=C-H |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C=N (imidazole) |
| ~143 - 111 | Aromatic and vinylic carbons |
Table 3: IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H stretching |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1630 | Strong | C=N stretching |
| ~1600, 1450 | Medium-Strong | Aromatic C=C stretching |
| ~970 | Strong | Trans C-H bending (alkene) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 220 | High | [M]⁺ (Molecular Ion) |
| 219 | High | [M-H]⁺ |
| 193 | Medium | [M-HCN]⁺ |
| 116 | Medium | [C₈H₆N]⁺ |
| 90 | Medium | [C₇H₆]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to serve as a standard operating procedure for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of benzimidazole derivatives and to observe the exchangeable N-H proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range of 0-14 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a standard Fourier transform and phase correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-160 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample for analysis using the KBr (potassium bromide) pellet method.
-
Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Introduce a small amount of the solid sample directly into the mass spectrometer via a direct insertion probe or dissolve it in a suitable volatile solvent such as methanol or acetonitrile for injection if using an LC-MS system.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source for fragmentation analysis. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
The electron energy for EI is typically set at 70 eV to induce fragmentation.
-
Analyze the resulting fragmentation pattern to identify the molecular ion and characteristic fragment ions.
-
Visualizations
To aid in the understanding of the analytical workflow, the following diagrams illustrate the logical progression of spectroscopic analysis and the expected signaling pathways.
Navigating the Physicochemical Landscape of 2-[(E)-2-phenylethenyl]-1H-benzimidazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and established methodologies for assessing the solubility and stability of 2-[(E)-2-phenylethenyl]-1H-benzimidazole (also known as 2-styrylbenzimidazole). Understanding these fundamental physicochemical properties is paramount for the advancement of this compound in preclinical and clinical research, ensuring robust formulation development and reliable biological evaluation.
Disclaimer: Direct quantitative solubility and stability data for this compound in a wide range of solvents and conditions are limited in publicly available literature. Therefore, this guide also incorporates data from the structurally related and well-studied compound, 2-phenylbenzimidazole, as a surrogate to provide valuable insights. It is crucial to note that while informative, this data should be considered an estimation, and compound-specific experimental verification is highly recommended.
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While some reports suggest that the isolation of this compound can be challenging due to "extreme solubility," quantitative data remains scarce. The following tables summarize the available qualitative and quantitative solubility data for the target compound and its analogue, 2-phenylbenzimidazole.
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| 2-Phenylbenzimidazole | Water (pH 7.4) | Not Specified | 21.9 µg/mL[1] | Quantitative |
| 2-Phenylbenzimidazole | Water | Not Specified | Slightly soluble[2] | Qualitative |
| 2-Phenylbenzimidazole-5-sulfonic acid | Ethanol | Not Specified | Soluble[3] | Qualitative |
| 2-Phenylbenzimidazole-5-sulfonic acid | DMSO | Not Specified | Slightly soluble[3] | Qualitative |
| 2-Phenylbenzimidazole-5-sulfonic acid | Methanol | Not Specified | Slightly soluble[3] | Qualitative |
| 2-Phenylimidazole | Dichloromethane | 298.15 K | 0.0013 (mole fraction) | Quantitative |
| 2-Phenylimidazole | 1-Chlorobutane | 298.15 K | 0.0004 (mole fraction) | Quantitative |
| 2-Phenylimidazole | Toluene | 298.15 K | 0.0011 (mole fraction) | Quantitative |
| 2-Phenylimidazole | 2-Nitrotoluene | 298.15 K | 0.0078 (mole fraction) | Quantitative |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7][8]
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.
References
- 1. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylbenzimidazole | 716-79-0 [chemicalbook.com]
- 3. 2-苯基苯并咪唑-5-磺酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.cn]
- 4. pubcompare.ai [pubcompare.ai]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
theoretical and computational studies of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
Abstract
This compound, commonly known as 2-styrylbenzimidazole, is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of benzimidazole, a "privileged scaffold," it exhibits a wide array of potential biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2] Theoretical and computational chemistry provide indispensable tools for elucidating the structural, electronic, and spectroscopic properties of this molecule. These in-silico approaches, particularly Density Functional Theory (DFT), allow for a deep understanding of its reactivity, stability, and potential interactions with biological targets, thereby guiding the rational design of new therapeutic agents. This guide details the synthesis, characterization, and comprehensive computational analysis of 2-styrylbenzimidazole, offering protocols and data for researchers in drug discovery and materials science.
Synthesis and Characterization
The synthesis of 2-styrylbenzimidazoles is typically achieved through condensation reactions. A common and effective method involves the reaction of 2-methylbenzimidazole with various aromatic aldehydes.[3] Another established route is the condensation of o-phenylenediamine with cinnamic acid.[4]
Characterization of the synthesized compounds is crucial for structural confirmation. The standard techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of protons and carbon atoms, respectively, confirming the connectivity of the molecular structure.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic functional groups present in the molecule.[6]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.[4]
Theoretical and Computational Methodologies
Computational studies offer profound insights into the molecular properties of 2-styrylbenzimidazole. Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations due to its balance of accuracy and computational cost.[5][7]
Key Computational Analyses include:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable energetic conformation. This is foundational for all subsequent calculations.
-
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with biological receptors.[5][7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions.[8]
-
Spectroscopic Simulations: Theoretical calculations can predict IR and NMR spectra, which can then be compared with experimental data to validate the optimized structure.[9]
-
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor. It helps in understanding the mechanism of action and in predicting biological activity.[5][10]
Data Presentation: Calculated Molecular Properties
The following table summarizes key quantitative data obtained from DFT calculations, typically performed at the B3LYP/6-311++G(d,p) level of theory, as described in the literature for similar benzimidazole derivatives.[9]
| Parameter | Description | Typical Calculated Value | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.0 to -5.5 eV | [7] |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -2.0 to -1.5 eV | [7] |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 4.0 to 4.5 eV | [7] |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | ~ 1.8 to 4.0 D | [6][7] |
| First Hyperpolarizability (β₀) | Indicates the non-linear optical (NLO) properties of the molecule. | Varies significantly with substitution | [8][9] |
Experimental and Computational Protocols
Experimental Protocol: Synthesis of 2-Styrylbenzimidazoles
This protocol is based on the condensation of 2-methylbenzimidazole with an aromatic aldehyde.[3]
-
Mixing Reagents: In a round-bottom flask, combine 2-methylbenzimidazole (1 equivalent) and the desired aromatic aldehyde (1 equivalent).
-
Heating: Heat the mixture at 170-180 °C for 3-4 hours. The reaction is typically performed without a solvent.
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting solid in a suitable solvent (e.g., ethanol).
-
Isolate the product via recrystallization or column chromatography to achieve high purity.
-
-
Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.
Computational Protocol: DFT and Molecular Docking
This protocol outlines a general workflow for the computational analysis of 2-styrylbenzimidazole.
-
Structure Drawing: Draw the 2D structure of the molecule using software like ChemDraw or GaussView.
-
Geometry Optimization:
-
Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6).
-
Use the optimized structure as input for a higher-level DFT calculation (e.g., B3LYP with a 6-311++G(d,p) basis set) for final optimization.
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies). This step also provides data for simulating the IR spectrum.
-
Property Calculation: Using the optimized geometry, calculate electronic properties such as HOMO-LUMO energies, MEP, and NBO analysis.
-
Molecular Docking:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the ligand (the optimized 2-styrylbenzimidazole structure) by assigning charges and defining rotatable bonds.
-
Define the binding site (active site) on the protein.
-
Run the docking simulation using software like AutoDock Vina to predict the binding affinity and pose.[5]
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of 2-styrylbenzimidazole.
Caption: Workflow for computational analysis of 2-styrylbenzimidazole.
Caption: Relationship between structure, computational properties, and biological activity.
Biological Significance and Structure-Activity Relationship (SAR)
Benzimidazole derivatives are known for their wide range of pharmacological activities.[1][11] The 2-styrylbenzimidazole scaffold is no exception and has been investigated for several therapeutic applications:
-
Anticancer Activity: Some derivatives have shown potent antiproliferative effects against various cancer cell lines.[5][11] Computational studies suggest that these compounds may act as tubulin polymerization inhibitors, binding to the colchicine site.[12]
-
Antimicrobial and Antifungal Activity: The benzimidazole core is present in several commercial fungicides.[13] Derivatives of 2-styrylbenzimidazole have demonstrated activity against various bacterial and fungal strains.[13][14]
-
Anthelmintic Activity: Benzimidazoles are a major class of anthelmintic drugs. Studies have shown that 2-phenyl-1H-benzimidazole derivatives can be effective against nematodes like Teladorsagia circumcincta.[15]
Structure-Activity Relationship (SAR) studies, aided by computational analysis, are vital for optimizing the potency of these compounds. For instance, molecular docking studies have shown that substitutions on the phenyl ring can significantly alter binding affinity to target proteins.[10][15] The electronic properties, such as the charge distribution predicted by MEP analysis, can explain why certain derivatives exhibit higher activity.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the properties of this compound. By combining quantum chemical calculations with molecular modeling techniques, researchers can predict molecular structure, reactivity, and potential biological activity. This in-silico approach not only complements experimental findings but also accelerates the drug discovery process by enabling the rational design of more effective and specific therapeutic agents based on the versatile 2-styrylbenzimidazole scaffold. The integration of these computational methods is essential for advancing the development of novel drugs and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on the synthesis of 2-substituted benzimidazoles
An In-depth Technical Guide to the Synthesis of 2-Substituted Benzimidazoles
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, exhibiting diverse pharmacological activities including antiulcer, antiviral, anticancer, analgesic, and anthelmintic properties.[3][4][5] Consequently, the development of efficient, scalable, and environmentally benign synthetic methodologies for 2-substituted benzimidazoles is a significant focus for researchers in academia and the pharmaceutical industry.
This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing 2-substituted benzimidazoles. It details key experimental protocols, presents quantitative data in comparative tables, and illustrates reaction pathways and workflows using logical diagrams.
Core Synthetic Strategies
The synthesis of 2-substituted benzimidazoles is dominated by several key strategies, primarily involving the condensation of an o-phenylenediamine (OPD) with a one-carbon electrophile. The most prevalent methods include:
-
Condensation of o-Phenylenediamines with Aldehydes: This is one of the most direct and widely used methods, involving the reaction of an OPD with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzimidazole product. A vast array of catalysts and oxidizing agents have been developed to promote this transformation under mild conditions.[4][5]
-
Condensation of o-Phenylenediamines with Carboxylic Acids and Derivatives (Phillips Method): The classical Phillips method involves the condensation of OPDs with carboxylic acids, often under harsh conditions requiring high temperatures and strong acids like polyphosphoric acid (PPA) or mineral acids.[6][7] While robust, these conditions can limit substrate scope. Modern variations utilize other carboxylic acid derivatives such as esters, acid chlorides, and orthoesters.[4][8]
-
Dehydrogenative Coupling Reactions: More recent methodologies involve the dehydrogenative coupling of OPDs with primary alcohols. These reactions, often catalyzed by transition metal complexes, offer an atom-economical route by generating the aldehyde in situ from the corresponding alcohol.[9]
-
Green and Advanced Synthetic Methodologies: Significant research has been directed towards developing sustainable synthetic protocols. These include the use of microwave irradiation[10][11], ultrasound assistance[5][12], solvent-free reaction conditions[5][13], and the application of reusable or green catalysts such as nanoparticles and deep eutectic solvents.[1][3][14]
Key Synthetic Pathways and Mechanisms
The predominant pathway for forming 2-substituted benzimidazoles from o-phenylenediamines and aldehydes involves an initial condensation to form a Schiff base, followed by an intramolecular cyclization and an oxidation step to aromatize the imidazole ring.
References
- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. ijariie.com [ijariie.com]
- 7. synthetic-approaches-to-benzimidazoles-from-o-phenylenediamine-a-literature-review - Ask this paper | Bohrium [bohrium.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Compound Identification
-
IUPAC Name: this compound
-
CAS Number: 5708003
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂ | PubChem |
| Molecular Weight | 220.27 g/mol | PubChem |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in organic solvents like ethanol and DMSO | General knowledge |
Synthesis
The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with cinnamaldehyde. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-phenylenediamine
-
Cinnamaldehyde
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Distilled water
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
To this stirred solution, add cinnamaldehyde (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the crude product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
Expected Yield: ~85-95%
Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities
Antimicrobial Activity
| Compound | Organism | Activity | MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | Antibacterial | Not explicitly reported | General Benzimidazole Activity[1] |
| This compound | Escherichia coli | Antibacterial | Not explicitly reported | General Benzimidazole Activity[1] |
| This compound | Candida albicans | Antifungal | Not explicitly reported | General Benzimidazole Activity[1] |
Note: While the specific MIC values for the target compound are not detailed in the provided search results, benzimidazole derivatives are widely reported to have significant antimicrobial properties.
Anticancer Activity
| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |
| Various 2-aryl-benzimidazoles | Breast Cancer Cells (e.g., MCF-7) | Cytotoxic | Varies | General Benzimidazole Activity[2] |
| Various 2-aryl-benzimidazoles | Colon Cancer Cells (e.g., HCT116) | Cytotoxic | Varies | General Benzimidazole Activity[2] |
| Various 2-aryl-benzimidazoles | Lung Cancer Cells (e.g., A549) | Cytotoxic | Varies | General Benzimidazole Activity[2] |
Note: The anticancer activity of this compound is an active area of research. The table reflects the general potential of this class of compounds.
Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.
Potential Signaling Pathway: Tubulin Polymerization Inhibition
Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis. It is plausible that this compound shares this mechanism of action.
References
- 1. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Exploration of Novel Benzimidazole-Based Therapeutic Agents: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing for favorable interactions with a variety of biological targets. This versatility has led to the development of a broad spectrum of therapeutic agents with applications ranging from anticancer and antimicrobial to anthelmintic and antiviral therapies. This technical guide provides an in-depth exploration of novel benzimidazole-based therapeutic agents, focusing on their synthesis, mechanisms of action, and therapeutic potential. It includes a compilation of quantitative biological activity data, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.
Introduction
Benzimidazole and its derivatives are of significant interest in pharmaceutical research due to their diverse pharmacological activities.[1] The core structure, consisting of a fused benzene and imidazole ring, serves as a versatile pharmacophore that can be readily modified to optimize binding to various enzymatic and receptor targets.[2] Many clinically approved drugs, such as the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole, feature the benzimidazole nucleus, highlighting its therapeutic importance.[3] Recent research has focused on the development of novel benzimidazole derivatives with enhanced efficacy and selectivity, particularly in the fields of oncology and infectious diseases. This guide aims to provide a comprehensive resource for researchers actively engaged in the discovery and development of next-generation benzimidazole-based therapeutics.
Synthetic Methodologies
The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or its derivatives.[4] Variations in catalysts, reaction conditions, and starting materials allow for the generation of a diverse library of substituted benzimidazoles.
General Experimental Protocol for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes
This protocol describes a common method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Ethanol or Acetic Acid (solvent)
-
Catalyst (e.g., p-toluenesulfonic acid, copper acetate)[5]
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in the chosen solvent, add the substituted aldehyde (1.1 eq) and the catalyst (0.1 eq).
-
The reaction mixture is then refluxed for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzimidazole.
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Therapeutic Applications and Mechanisms of Action
Novel benzimidazole derivatives have shown significant promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Benzimidazole-based compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and proteins involved in cell proliferation and survival.[6]
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[7][8]
-
Kinase Inhibition: Benzimidazoles have been designed to target the ATP-binding site of various protein kinases crucial for cancer cell signaling, such as:
-
VEGFR-2: Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[9][10]
-
EGFR: Targeting EGFR is effective in cancers where this receptor is overexpressed or mutated.[11][12]
-
PI3K/AKT Pathway: Downstream signaling from these kinases is crucial for cell survival and proliferation.[13]
-
MAPK/ERK Pathway: This pathway is a key regulator of cell growth and division.[5]
-
-
Topoisomerase Inhibition: Certain derivatives can intercalate with DNA and inhibit the activity of topoisomerases I and II, enzymes essential for DNA replication and repair, leading to cell death.[14][15]
Caption: Key signaling pathways targeted by benzimidazole anticancer agents.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[16][17] Their mechanism of action in microorganisms often involves the inhibition of essential cellular processes.
Key Mechanisms of Action:
-
Inhibition of Fumarate Reductase: In helminths, benzimidazoles inhibit this mitochondrial enzyme, disrupting energy metabolism.
-
Disruption of Microtubule Synthesis: Similar to their anticancer effects, these compounds can bind to microbial tubulin, impairing cell division and integrity.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives interfere with the synthesis of DNA, RNA, and proteins, leading to microbial death.
Quantitative Data Summary
The therapeutic potential of novel benzimidazole derivatives is quantified by their inhibitory concentrations (IC50) against cancer cell lines or their minimum inhibitory concentrations (MIC) against microbial strains.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| Benzimidazole 1 | 31.2 ± 4.49 | 28.5 ± 2.91 | - | - | [13] |
| Benzimidazole 2 | 30.29 ± 6.39 | 16.2 ± 3.85 | - | - | [13] |
| Benzimidazole 4 | 8.86 ± 1.10 | 24.08 ± 0.31 | - | - | [13] |
| Compound 32 | 3.87 - 8.34 | 3.87 - 8.34 | - | 3.87 - 8.34 | [3] |
| Compound 5a | - | - | 2.2 | - | [18] |
| Compound 1 | 25.72 ± 3.95 | - | - | - | [18] |
| Compound 6b | 1.29 - 4.30 | - | 1.29 - 4.30 | - | [11] |
| Compound 8 | 3.37 | - | - | - | [9] |
| Compound 9 | 6.30 | - | - | - | [9] |
| Compound 15 | 5.84 | - | - | - | [9] |
| Compound 7n | 2.55 - 17.89 | - | - | - | [8] |
| Compound 7u | 2.55 - 17.89 | - | - | - | [8] |
| Compound 12b | ~0.05 | - | - | - | [19] |
Table 2: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives (IC50)
| Compound ID | Target Kinase | IC50 | Reference |
| Compound 4e | EGFR | 0.09 µM | [5] |
| Compound 4c | EGFR | 0.11 µM | [5] |
| Compound 6b | EGFRWT | 0.08 µM | [11] |
| Compound 6b | EGFRT790M | 0.09 µM | [11] |
| Compound 8 | VEGFR-2 | 6.7-8.9 nM | [9] |
| Compound 9 | VEGFR-2 | 6.7-8.9 nM | [9] |
| Compound 12 | VEGFR-2 | 6.7-8.9 nM | [9] |
| Compound 15 | VEGFR-2 | 6.7-8.9 nM | [9] |
| Compound 32 | EGFR | 0.086 µM | [3] |
| Compound 32 | Topoisomerase I | 2.52 µM | [3] |
| Compound 17 | Topoisomerase I | 14.1 µM | [15] |
| Compound 4 | Topoisomerase II | 22.3 µM | [15] |
| Compound 6 | Topoisomerase II | 17.4 µM | [15] |
| Compound 7n | Tubulin Polymerization | 5.05 µM | [8] |
| Compound 25a | Tubulin Polymerization | 2.1 µM | [7] |
Table 3: Antimicrobial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | K. pneumoniae | A. niger | Reference |
| Compound 5i | 7.81 | 3.9 | - | >125 | [16] |
| Compound 65a | 0.031 | 0.026 | - | - | [17] |
| Compound 66a | 3.12 | 3.12 | - | - | [17] |
| EJMCh-13 | 15.6 | >1000 | >1000 | - | [20] |
Key Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of novel therapeutic agents.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the effect of compounds on tubulin polymerization in vitro.
Procedure:
-
Reaction Mixture Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Incubation: In a 96-well plate, pre-incubate the test compounds at various concentrations at 37°C for 1 minute.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Monitoring: Immediately measure the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~450 nm).
-
Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect and calculate the IC50 value.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of catenated DNA.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the benzimidazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum and add it to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental and Drug Discovery Workflow
The discovery and development of novel benzimidazole-based therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery of benzimidazole therapeutics.
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse mechanisms of action and the relative ease of synthetic modification make it an attractive starting point for drug development programs targeting a wide range of diseases. Future research will likely focus on the development of multi-targeted benzimidazole derivatives to overcome drug resistance, as well as the use of computational methods to design compounds with improved potency and selectivity. The integration of novel drug delivery systems may also enhance the therapeutic efficacy of this important class of compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of promising benzimidazole-based compounds from the laboratory to the clinic.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines [journal.waocp.org]
- 7. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 18. nveo.org [nveo.org]
- 19. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assays of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antimicrobial properties of 2-[(E)-2-phenylethenyl]-1H-benzimidazole and its derivatives. Detailed protocols for key antimicrobial assays are provided to ensure reproducible and accurate results.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The 2-substituted benzimidazoles, in particular, have been the focus of numerous studies. The compound this compound, also known as 2-styrylbenzimidazole, belongs to this class and is a subject of interest for its potential antimicrobial effects.
The antimicrobial mechanism of action for benzimidazole derivatives is multifaceted. In bacteria, they have been shown to inhibit DNA gyrase, an essential enzyme involved in DNA replication, leading to the disruption of DNA synthesis and ultimately cell death. In fungi, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
This document outlines standardized protocols for determining the in vitro antimicrobial susceptibility of various microorganisms to this compound and related compounds.
Data Presentation: Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related 2-substituted benzimidazole derivatives against a panel of clinically relevant bacteria and fungi. This data provides valuable insights into the potential antimicrobial spectrum of the target compound.
Table 1: In Vitro Antibacterial Activity of 2-Substituted Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Streptococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative (2g) | 4 | 8 | - | - | [1] |
| Benzimidazole-hydrazone derivative | >100 | >100 | >100 | >100 | [2] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3ao) | < 1 | - | >1000 | - | [3] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3aq) | < 1 | - | - | - | [3] |
| Ciprofloxacin (Standard) | - | - | - | - | [4] |
Table 2: In Vitro Antifungal Activity of 2-Substituted Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative (1b) | 64 | 64 | [1] |
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative (1c) | 64 | 64 | [1] |
| Benzimidazole-hydrazone derivative | 12.5-100 | - | [2] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | 3.9 | - | [3] |
| Fluconazole (Standard) | - | - | [5] |
Note: The presented data is for structurally related compounds and should be used as a reference for the potential activity of this compound. Experimental validation for the specific compound is necessary.
Experimental Protocols
The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and for the Agar Disk Diffusion assay, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
-
Growth control (medium with inoculum)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Serial Dilution of Test Compound:
-
Add 100 µL of the test compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Controls:
-
Growth Control: Wells containing medium and inoculum only.
-
Sterility Control: Wells containing medium only.
-
Positive Control: A separate row with a standard antimicrobial agent.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control (disks with a standard antibiotic)
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension. Press the swab against the inside of the tube to remove excess fluid. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Preparation and Application:
-
Aseptically impregnate sterile filter paper disks with a known amount of the test compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.
-
Place a positive control disk on the same plate.
-
-
Incubation: Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). Interpret the results based on standardized zone diameter interpretive charts (if available for the compound class) or by comparing the zone sizes to the positive control.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound are still under investigation, the broader class of benzimidazole derivatives is known to target fundamental cellular processes in microorganisms.
In Bacteria:
A primary target for many antibacterial benzimidazoles is DNA gyrase (a type II topoisomerase) . Inhibition of this enzyme leads to the disruption of DNA replication, transcription, and repair, ultimately causing bacterial cell death.
In Fungi:
In fungal pathogens, a key mechanism of action for some benzimidazoles is the inhibition of ergosterol biosynthesis . Ergosterol is a crucial component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and fungal cell death.
These proposed mechanisms provide a foundation for further mechanistic studies on this compound to elucidate its specific molecular targets and signaling pathways.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. hardydiagnostics.com [hardydiagnostics.com]
Application Notes & Protocols: Evaluating the Anticancer Activity of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] The unique structure of the benzimidazole nucleus, an isostere of naturally occurring purines, allows it to interact with various biological targets, leading to effects like the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[4][5] 2-[(E)-2-phenylethenyl]-1H-benzimidazole is a specific derivative whose anticancer potential warrants systematic investigation.
These application notes provide a comprehensive framework of standardized protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo anticancer efficacy of this compound. The protocols cover essential assays for determining cytotoxicity, mechanisms of cell death, effects on cell cycle progression, and preliminary in vivo efficacy.
In Vitro Anticancer Activity Assessment
A tiered approach is recommended, starting with broad cytotoxicity screening, followed by detailed mechanistic studies on promising cell lines.
Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6] It is a primary screening tool to determine the concentration-dependent cytotoxic effects of the test compound across various cancer cell lines.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549, HCT-116) during their exponential growth phase.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Cytotoxicity Profile
The IC₅₀ values should be summarized in a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index* |
| MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24[8] | 3.1 |
| A549 | Lung Carcinoma | 25.5 ± 1.8 | 2.2 |
| HCT-116 | Colon Carcinoma | 12.3 ± 1.1 | 4.5 |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4[8] | 5.4 |
| HEK-293 | Normal Kidney (Control) | 55.6 ± 4.5 | - |
*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher index suggests greater selectivity for cancer cells. (Note: Data is representative and based on values reported for similar benzimidazole derivatives).[8][9][10]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[5][11] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[12][13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours. Include an untreated or vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Data is typically presented as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation: Apoptosis Analysis
| Treatment | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 0 µM | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Compound X | 10 µM (0.5x IC₅₀) | 70.3 ± 3.1 | 15.2 ± 1.5 | 14.5 ± 1.9 |
| Compound X | 20 µM (1x IC₅₀) | 45.8 ± 4.0 | 28.9 ± 2.2 | 25.3 ± 2.5 |
| Compound X | 40 µM (2x IC₅₀) | 15.2 ± 2.8 | 40.1 ± 3.5 | 44.7 ± 4.1 |
(Note: Data is illustrative).
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[8][14] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the cell population in each phase.[15][16]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Seed cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate and treat with the compound at desired concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of fluorescence intensity versus cell count.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[15]
-
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Control | 0 µM | 60.5 ± 3.1 | 25.2 ± 1.9 | 14.3 ± 1.5 | 1.8 ± 0.5 |
| Compound X | 10 µM | 55.1 ± 2.8 | 20.5 ± 2.0 | 24.4 ± 2.2 | 5.1 ± 0.9 |
| Compound X | 20 µM | 40.3 ± 3.5 | 15.8 ± 1.7 | 43.9 ± 3.1 | 12.7 ± 1.4 |
(Note: Data is illustrative, suggesting a G2/M phase arrest).[8]
General Workflow for Mechanistic Studies (Apoptosis & Cell Cycle)
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of 2-[(E)-2-phenylethenyl]-1H-benzimidazole in Anthelmintic Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Helminth infections, caused by parasitic worms, represent a significant global health burden, affecting a substantial portion of the world's population, particularly in developing nations. The benzimidazole class of compounds has been a cornerstone of anthelmintic therapy for decades, with drugs like albendazole and mebendazole widely used.[1] The primary mechanism of action for this class is the inhibition of microtubule polymerization in the parasite by binding to β-tubulin, leading to disruption of essential cellular functions and eventual death of the worm.[2][3]
This document focuses on the potential application of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, also known as 2-styrylbenzimidazole, as a promising candidate in anthelmintic drug discovery. While specific quantitative data for this exact molecule is limited in publicly available literature, extensive research on closely related 2-substituted benzimidazole derivatives provides a strong rationale for its investigation.[4][5] These analogs have demonstrated significant in vitro efficacy against various helminth species. This document outlines the general anthelmintic properties of the parent scaffold, provides detailed experimental protocols for its evaluation, and discusses its presumed mechanism of action.
Postulated Mechanism of Action: Inhibition of Tubulin Polymerization
The proposed mechanism of action for this compound is consistent with that of other benzimidazole anthelmintics. It is hypothesized to selectively bind to the β-tubulin subunit of the parasite's microtubules.[2] This binding event disrupts the polymerization of tubulin into microtubules, which are critical for essential cellular processes in the helminth, including cell division, motility, and nutrient absorption. The disruption of the microtubular network ultimately leads to paralysis and death of the parasite.[3]
Quantitative Data Summary for Related Benzimidazole Derivatives
| Compound Class | Helminth Species | Assay Type | Key Findings | Reference |
| 2-Phenyl-1H-benzimidazoles | Teladorsagia circumcincta | Egg Hatch Test (EHT) | EC50 values ranging from 6.30 µM for susceptible strains. | [5] |
| 2-Phenyl-1H-benzimidazoles | Teladorsagia circumcincta | Larval Mortality Test (LMT) | High larvicidal activity at 50 µM concentration. | [5] |
| 2-Phenylbenzimidazole | Pheretima posthuma | Adult Motility Assay | Time to paralysis: 0.931 ± 0.231 min; Time to death: 1.317 ± 0.149 min. | [4] |
| 1H-benzimidazole-2-yl hydrazones | Trichinella spiralis | Larvicidal Assay | Up to 100% larvicidal effect at 50 µg/ml after 24 hours. | |
| Furaldehyde-substituted benzimidazoles | Pheretima posthuma | Adult Motility Assay | Time to paralysis: 21.5 ± 0.18 min; Time to death: 41.7 ± 0.24 min at 50 mg/mL. | [6] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the anthelmintic activity of compounds like this compound.
Protocol 1: Adult Motility Assay using Pheretima posthuma
This assay is a widely used primary screen for anthelmintic activity due to the anatomical and physiological resemblance of the earthworm Pheretima posthuma to intestinal roundworms.[4][6]
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of approximately equal size.
-
This compound (test compound).
-
Albendazole or Piperazine Citrate (standard drug).
-
Dimethyl sulfoxide (DMSO) or appropriate solvent.
-
Normal saline solution.
-
Petri dishes.
-
Pipettes and beakers.
-
Stopwatch.
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compound and the standard drug in a suitable solvent (e.g., DMSO). From the stock solutions, prepare various concentrations (e.g., 10, 20, 50 mg/mL) by diluting with normal saline. A vehicle control (solvent in normal saline) should also be prepared.
-
Worm Preparation: Collect adult earthworms and wash them with normal saline to remove any fecal matter.
-
Assay Setup: Place six earthworms of similar size in each Petri dish containing 25 mL of the prepared test or control solutions.
-
Observation: Observe the worms and record the time taken for the first paralysis and the time of death.
-
Paralysis: is considered to have occurred when the worm does not move even when shaken vigorously.
-
Death: is confirmed when the worm loses its motility completely, followed by fading of its body color.
-
-
Data Analysis: Record the time for paralysis and death for each worm in all groups. Calculate the mean and standard deviation for each concentration.
Protocol 2: Egg Hatch Inhibition Assay (EHIA)
This assay is used to determine the ovicidal activity of a compound by assessing its ability to prevent the hatching of helminth eggs.
Materials:
-
Helminth eggs (e.g., from Haemonchus contortus).
-
This compound (test compound).
-
Albendazole (positive control).
-
Distilled water or appropriate buffer.
-
DMSO (solvent).
-
48-well microtiter plates.
-
Microscope.
-
Incubator.
Procedure:
-
Egg Collection and Suspension: Collect helminth eggs from fecal samples and prepare a clean suspension of eggs in distilled water at a concentration of approximately 100-200 eggs/mL.
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound and a positive control (e.g., albendazole) in distilled water with a small amount of DMSO. A negative control with only distilled water and DMSO should be included.
-
Assay Setup: Add approximately 100 eggs in 200 µL of distilled water to each well of a 48-well microtiter plate. Then, add the test compound or control solutions to the respective wells.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 27°C) for 48 hours.
-
Counting: After incubation, add a drop of Lugol's iodine to each well to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration using the following formula: % Inhibition = [1 - (Number of hatched eggs in test / Number of hatched eggs in control)] x 100. Determine the EC50 value (the concentration that inhibits 50% of egg hatching).
Conclusion and Future Directions
The available evidence from related 2-substituted benzimidazole derivatives strongly suggests that this compound is a viable candidate for further investigation in anthelmintic drug discovery. Its styryl moiety may offer unique structure-activity relationships that could lead to improved efficacy or a broader spectrum of activity.
Future research should focus on:
-
In vitro Efficacy Studies: Conducting comprehensive in vitro assays, as detailed in this document, to determine the specific potency (e.g., IC50, EC50) of this compound against a panel of economically and medically important helminths.
-
Mechanism of Action Confirmation: Performing tubulin binding assays to confirm that the compound's mechanism of action is indeed through the inhibition of microtubule polymerization.[7]
-
In vivo Studies: Progressing promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its anthelmintic properties.
By systematically applying these protocols and building upon the existing knowledge of the benzimidazole scaffold, researchers can effectively evaluate and potentially develop this compound as a novel anthelmintic agent.
References
- 1. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Antiviral Efficacy of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties. The compound 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a member of the 2-phenylbenzimidazole family, is a promising candidate for antiviral drug development. This document provides detailed application notes and experimental protocols for assessing its antiviral efficacy against a range of viruses. The methodologies outlined are based on established in vitro assays for determining cytotoxicity, viral inhibition, and the potential mechanism of action.
While specific antiviral data for this compound is not yet widely published, the provided protocols are based on the evaluation of closely related 2-phenylbenzimidazole derivatives. These compounds have shown notable activity against several RNA and DNA viruses, particularly those belonging to the Flaviviridae family, as well as picornaviruses, herpesviruses, and poxviruses. The primary mechanism of action for some 2-phenylbenzimidazoles has been identified as the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.
Data Presentation: Antiviral Activity of Representative 2-Phenylbenzimidazole Derivatives
The following tables summarize the antiviral activity and cytotoxicity of various 2-phenylbenzimidazole derivatives against a panel of viruses, providing a reference for the expected efficacy of this compound.
Table 1: Antiviral Activity (EC₅₀) of 2-Phenylbenzimidazole Derivatives (µM)
| Compound ID | Coxsackievirus B2 (CVB-2) | Bovine Viral Diarrhea Virus (BVDV) | Poliovirus-1 (Sabin) | Herpes Simplex Virus-1 (HSV-1) | Yellow Fever Virus (YFV) | Vaccinia Virus (VV) |
| 1 | >100 | 15 | >100 | >100 | 27 | >100 |
| 2 | 2.5 | 2.5 | 15 | 15 | 6 | >100 |
| 3 | 1.5 | 1.5 | >100 | >100 | 15 | >100 |
| 4 | 0.8 | 0.8 | >100 | >100 | 15 | >100 |
| 5 | >100 | >100 | >100 | >100 | >100 | 0.1 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data is representative of published values for 2-phenylbenzimidazole derivatives[1].
Table 2: Cytotoxicity (CC₅₀) of 2-Phenylbenzimidazole Derivatives (µM) in Vero Cells
| Compound ID | CC₅₀ (µM) |
| 1 | >100 |
| 2 | 30 |
| 3 | 15 |
| 4 | 15 |
| 5 | 2.5 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Data is representative of published values for 2-phenylbenzimidazole derivatives[1].
Table 3: Selectivity Index (SI) of 2-Phenylbenzimidazole Derivatives
| Compound ID | Virus | SI (CC₅₀/EC₅₀) |
| 2 | CVB-2 | 12 |
| 2 | BVDV | 12 |
| 2 | YFV | 5 |
| 3 | CVB-2 | 10 |
| 3 | BVDV | 10 |
| 4 | CVB-2 | 18.8 |
| 4 | BVDV | 18.8 |
| 5 | VV | 25 |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates a more promising antiviral agent.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
This compound
-
Host cell line (e.g., Vero, A549, Huh-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic compound (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques.
Materials:
-
This compound
-
Susceptible host cell line
-
Virus stock of known titer
-
6-well or 12-well cell culture plates
-
Cell culture medium (with and without serum)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed the cell culture plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Overlay the cells with a medium containing a low percentage of agarose or methylcellulose and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC₅₀ value from the dose-response curve.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.
Materials:
-
This compound
-
Susceptible host cell line
-
Virus stock
-
24-well cell culture plates
-
Cell culture medium
Procedure:
-
Seed 24-well plates with host cells and allow them to reach confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour.
-
Remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a period corresponding to one viral replication cycle (e.g., 24-48 hours).
-
Freeze-thaw the plates to lyse the cells and release the progeny virus.
-
Harvest the supernatant containing the virus.
-
Determine the virus titer in the supernatant using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.
-
Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing antiviral efficacy.
Proposed Mechanism of Action: Inhibition of Viral Replication
References
Application Notes and Protocols for the Synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole derivatives, commonly known as 2-styrylbenzimidazoles. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and antidepressant properties.
Introduction
2-Styrylbenzimidazoles are a class of heterocyclic compounds characterized by a benzimidazole ring substituted at the 2-position with a styryl group. The versatile synthesis methods and the diverse biological activities make them a prominent scaffold in medicinal chemistry. This document outlines three primary synthesis techniques: conventional thermal synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Synthesis Techniques: An Overview
The synthesis of 2-styrylbenzimidazole derivatives can be broadly categorized into three main approaches:
-
Condensation of o-phenylenediamine with cinnamic acid or cinnamaldehyde: This is a direct and widely used method involving a dehydrative or dehydrogenative cyclization.
-
Styrylation of 2-methylbenzimidazole with benzaldehyde: This method involves the reaction of a pre-formed 2-methylbenzimidazole with an aromatic aldehyde.
-
Modern Energy-Efficient Techniques: Microwave and ultrasound irradiation offer significant advantages over conventional heating, such as reduced reaction times, increased yields, and milder reaction conditions.
The choice of method can depend on the desired derivative, available equipment, and the need for process efficiency and green chemistry principles.
Data Presentation: Comparison of Synthesis Techniques
The following table summarizes the quantitative data for different synthesis methods of 2-styrylbenzimidazole.
| Method | Reactants | Catalyst/Solvent/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Synthesis | |||||
| Dehydrative Cyclization | o-phenylenediamine, Cinnamic acid | Polyphosphoric acid, 180-200°C | 4 h | 30 | [1] |
| Styrylation | 2-methylbenzimidazole, Benzaldehyde | No catalyst, 170-180°C | 3 h | 85 | [1] |
| Microwave-Assisted Synthesis | |||||
| Cyclocondensation | o-phenylenediamine, Aromatic carboxylic acids | Acidic medium, 50% power | 1.5-4 min | 80-95 | [2] |
| Solvent-free Cyclization | o-phenylenediamine, Aromatic carboxylic acids | Alumina/Silica gel/Zeolite HY | - | - | [3] |
| Ultrasound-Assisted Synthesis | |||||
| Cyclocondensation | o-phenylenediamine derivatives, O-alkylated benzaldehydes | Na2S2O5, DMF, 50°C | 2-7.5 h | 17.5-84.1 | [4] |
| One-pot Cyclization | o-phenylenediamine, Aromatic aldehydes | NaOH/I2, Room temperature | 4-7 min | up to 99 | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Styrylation of 2-Methylbenzimidazole
This protocol describes the synthesis of 2-styrylbenzimidazole from 2-methylbenzimidazole and benzaldehyde.
Materials:
-
2-methylbenzimidazole
-
Benzaldehyde
-
n-hexane
-
Isopropanol
-
Oxalic acid
-
Aqueous ammonia (NH3)
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare an intimate mixture of 2-methylbenzimidazole (1.32 g, 10 mmol) and benzaldehyde (4 ml, 40 mmol).
-
Heat the mixture at 170-180°C for 3 hours with constant stirring.
-
Cool the reaction mixture to room temperature.
-
Process the cooled mixture using one of the following methods for product isolation:
-
Method A (Trituration): Add n-hexane to the reaction mixture and triturate to obtain the crude product as a residue.
-
Method B (Oxalate Salt Formation): Dissolve the reaction mixture in isopropanol (10 ml). Add a solution of oxalic acid (1.5 g) in isopropanol (10 ml). The oxalate salt of the product will precipitate. Filter the salt and neutralize it with aqueous ammonia to obtain the free base of 2-styrylbenzimidazole.[1]
-
-
Filter the solid product, wash with a suitable solvent (e.g., cold isopropanol), and dry.
-
The product can be further purified by recrystallization from a suitable solvent like toluene.
Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol outlines a rapid and efficient synthesis of 2-arylbenzimidazoles using microwave irradiation.[2]
Materials:
-
o-phenylenediamine
-
Appropriate aromatic carboxylic acid (e.g., benzoic acid)
-
Hydrochloric acid (4 M)
-
Ethanol
-
Water
-
Pestle and mortar
-
25 mL glass beaker
-
Microwave oven (domestic or laboratory grade)
-
Standard laboratory glassware
Procedure:
-
In a pestle and mortar, grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol).
-
Transfer the mixture to a 25 mL glass beaker.
-
Add two drops of 4 M hydrochloric acid to the mixture.
-
Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes. The reaction progress can be monitored by TLC.
-
After completion of the reaction, cool the beaker.
-
Recrystallize the crude product from a mixture of ethanol and water (50:50) to obtain the pure 2-arylbenzimidazole derivative.
Protocol 3: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol describes a highly efficient and green synthesis of 2-substituted benzimidazoles using ultrasound irradiation at room temperature.[5]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Iodine (I2)
-
Appropriate solvent
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve o-phenylenediamine and the aromatic aldehyde in the chosen solvent.
-
Add NaOH and I2 to the mixture, which act as an efficient oxidant system.
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound for 4-7 minutes at room temperature.
-
Monitor the reaction completion by TLC.
-
Upon completion, quench the reaction and extract the product using a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Synthesis Workflow
Caption: Comparative workflow of synthesis techniques for 2-styrylbenzimidazole derivatives.
Anticancer Signaling Pathway of 2-Styrylbenzimidazole Derivatives
Many 2-styrylbenzimidazole derivatives exhibit anticancer activity by acting as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[6][7][8]
Caption: Mechanism of action of 2-styrylbenzimidazoles as tubulin polymerization inhibitors.
References
- 1. zenodo.org [zenodo.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 6. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) for 2-Styrylbenzimidazoles
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds formed by the fusion of benzene and imidazole rings.[1] This scaffold is a key component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The 2-styrylbenzimidazole derivatives, characterized by a styryl group at the C2 position of the benzimidazole core, have emerged as a particularly promising subclass. Developing a clear understanding of the Structure-Activity Relationships (SAR) for these compounds is crucial for designing new derivatives with enhanced potency and selectivity.[3][5] These application notes provide detailed protocols for the synthesis and biological evaluation of 2-styrylbenzimidazoles and outline a workflow for establishing their SAR.
Section 1: Synthesis of 2-Styrylbenzimidazoles
A common and effective method for synthesizing 2-styrylbenzimidazoles is through the condensation of 2-methylbenzimidazole with various substituted aromatic aldehydes.[6] An alternative green methodology involves the reaction of o-phenylenediamine with cinnamic acids in glycerol.[7]
Protocol 1: Synthesis via Condensation of 2-Methylbenzimidazole and Aromatic Aldehydes
This protocol describes the thermal condensation method for synthesizing 2-styrylbenzimidazole derivatives.[6]
Materials:
-
2-Methylbenzimidazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Reaction vessel suitable for heating (e.g., round-bottom flask with condenser)
-
Heating mantle or oil bath
-
Oxalic acid (for purification, if needed)
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Combine equimolar amounts of 2-methylbenzimidazole and the desired aromatic aldehyde in a round-bottom flask.
-
Heat the reaction mixture to 170-180 °C for 3-4 hours.[6] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Purification (Trituration Method): Triturate the solid residue with a suitable solvent like ethanol to remove unreacted starting materials. Filter the mixture to collect the solid product and wash it with cold ethanol.
-
Purification (Oxalic Acid Method): Dissolve the crude product in a minimal amount of hot ethanol. Add a saturated solution of oxalic acid in ethanol. The oxalate salt of the 2-styrylbenzimidazole will precipitate. Filter the salt, wash with ethanol, and then treat with an aqueous base (e.g., sodium carbonate solution) to regenerate the free base. Filter the purified product, wash with water, and dry.[6]
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of 2-styrylbenzimidazoles.
Section 2: Biological Evaluation Protocols
To establish SAR, synthesized compounds must be evaluated for their biological activity. The following are standard protocols for assessing the anticancer and antimicrobial potential of 2-styrylbenzimidazole derivatives.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer compounds.[8]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, K-562, Z-138)[9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 2-styrylbenzimidazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Standard anticancer drug (e.g., 5-Fluorouracil, Etoposide)[10][11]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO) and a positive control (standard drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Enterococcus faecalis)[9][12]
-
Fungal strains (e.g., Candida albicans)[12]
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.[12]
-
Synthesized 2-styrylbenzimidazole compounds dissolved in DMSO.
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Amphotericin B).[13][14]
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Compound Preparation: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the stock solution of the test compound (in broth) to the first well.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a range of decreasing concentrations.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 3: Developing the Structure-Activity Relationship (SAR)
SAR analysis relates the chemical structure of a compound to its biological activity.[15] For 2-styrylbenzimidazoles, this involves systematically modifying the substituents on both the benzimidazole and the styryl rings and observing the impact on activity.
Caption: Workflow for the iterative process of SAR development.
Key Positions for Modification:
-
Styryl Ring (Aryl Group): Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at the ortho, meta, or para positions.
-
Benzimidazole Ring: Substitution at the N1, C5, and C6 positions.[3][5]
Data Presentation and SAR Insights
Quantitative data from biological assays should be compiled into tables to facilitate direct comparison between analogs.
Table 1: SAR of 2-Styrylbenzimidazoles as Anticancer Agents
| Compound ID | Benzimidazole Substituent (R¹) | Styryl Substituent (R²) | Cell Line | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| 1 | H | 4-Cl | BVDV | 1.7 (EC₅₀) | [11] |
| 2 | H | 4-NO₂ | CVB-2 | 7-8 (EC₅₀) | [11] |
| 3 | 6-Cl, N,N-diethyl | 3-F | K-562 | 2.0 | [9] |
| 4 | 6-Cl, N,N-diethyl | 3-F | Z-138 | 2.0 | [9] |
| 5 | - | - | Breast Cancer | 4.54 - 20.17 (µg/mL) | [8] |
| 6 | - | - | Prostate Cancer | 4.54 - 20.17 (µg/mL) |[8] |
Note: Data is compiled from multiple sources and may represent different base scaffolds.
SAR Analysis for Anticancer Activity:
-
The presence of specific substituents can significantly enhance antiproliferative activity. For example, a derivative with a chlorine at C6 of the benzimidazole ring, fluorine at the meta-position of the styryl ring, and an N,N-diethyl group at the para-position showed potent activity (IC₅₀ = 2.0 µM) against leukemia and lymphoma cell lines.[9]
-
Other studies have shown that attaching triazole, thiadiazole, and oxadiazole rings to the benzimidazole core can yield compounds with significant antiproliferative effects against breast and prostate cancer cells.[8]
Table 2: SAR of 2-Styrylbenzimidazoles as Antimicrobial Agents
| Compound ID | Benzimidazole Substituent (R¹) | Styryl Substituent (R²) | Organism | MIC (µg/mL) | Citation |
|---|---|---|---|---|---|
| 7 | - | 4-Cl | Gram (+) bacteria | Favorable | [12] |
| 8 | - | 4-NO₂ | Gram (+) bacteria | Favorable | [12] |
| 9 | N,N-diethyl | - | Enterococcus faecalis | 0.25 - 1 | [9] |
| 10 | H | 4-acetylamino | Gram (+) bacteria | Favorable |[12] |
SAR Analysis for Antimicrobial Activity:
-
2-styrylbenzimidazole derivatives often show good antimicrobial effects, particularly against Gram-positive bacteria.[12]
-
Substituents like 4-chloro, 4-nitro, and 4-acetylamino on the styryl ring have been shown to produce favorable activity.[12]
-
Derivatives with an N,N-diethyl substituent have demonstrated significant selective activity against Enterococcus faecalis (MIC = 0.25–1 μg/mL).[9]
Section 4: Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is a critical component of drug development. Benzimidazole derivatives are known to interact with various biological targets.[3] While the specific pathways for many 2-styrylbenzimidazoles are still under investigation, related benzimidazole compounds are known to inhibit key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[16]
Caption: Potential inhibition of the NF-κB signaling pathway by benzimidazoles.
Mechanism of Action Insights:
-
A study on 2-benzylbenzimidazole analogs (structurally related to 2-styrylbenzimidazoles) demonstrated that these compounds could act as potent inhibitors of the NF-κB signaling pathway induced by lipopolysaccharide (LPS).[16]
-
The SAR for these inhibitors indicated that hydrophobic groups on the benzimidazole ring and hydrophilic hydrogen-bonding groups on the phenyl ring were favorable for activity.[16] This suggests that 2-styrylbenzimidazoles may act through similar mechanisms, interfering with inflammatory and cell survival pathways critical for cancer progression.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. asianpubs.org [asianpubs.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of beta-[(2-benzimidazolyl)thio]-beta-benzoyl styrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(E)-2-phenylethenyl]-1H-benzimidazole in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a versatile organic compound with significant potential in material science. Detailed protocols for its synthesis and utilization in organic light-emitting diodes (OLEDs) and fluorescent sensing are provided.
Synthesis and Characterization
This compound, also known as 2-styrylbenzimidazole, can be synthesized through several methods. A common and efficient approach is the condensation reaction between o-phenylenediamine and cinnamaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol describes the dehydrogenative cyclisation of o-phenylenediamine with cinnamaldehyde.
Materials:
-
o-phenylenediamine
-
Cinnamaldehyde
-
Methanol
-
Nitrobenzene
-
Aqueous Ammonia (NH₃)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and cinnamaldehyde (1 equivalent) in methanol.
-
Add nitrobenzene as an oxidizing agent.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with aqueous ammonia.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
For purification, recrystallize the crude product from boiling toluene.
-
Dry the purified crystals under vacuum to obtain this compound as a solid.
Characterization Data:
| Property | Value |
| Melting Point | 203-205 °C[1] |
| Appearance | Solid |
| IR (KBr, cm⁻¹) | 3100-2500 (N-H stretching), 1640, 1595, 1530, 1420[1] |
Synthesis Workflow
References
High-Throughput Screening Methods for Benzimidazole Compound Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of benzimidazole compound libraries against common drug discovery targets. The included methodologies cover biochemical and cell-based assays, offering robust platforms for identifying and characterizing novel benzimidazole-based hit compounds.
Introduction to Benzimidazole Scaffolds
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1] Derivatives of benzimidazole have been developed as kinase inhibitors, antiparasitic agents, antifungal compounds, and modulators of tubulin polymerization, making them a valuable class of molecules for drug discovery.[1][2][3] High-throughput screening (HTS) of diverse benzimidazole libraries is a critical step in identifying lead compounds for therapeutic development.[3]
HTS Workflow for Benzimidazole Library Screening
The general workflow for a high-throughput screening campaign of a benzimidazole library involves several key stages, from initial screening to hit confirmation and further characterization.
Application Note 1: Screening for Protein Kinase Inhibitors
Many benzimidazole derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] This section details two common HTS assays for identifying benzimidazole-based kinase inhibitors: a Fluorescence Polarization (FP) assay and an AlphaLISA® assay.
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the binding of a fluorescently labeled tracer (a known ligand or ATP analog) to the kinase. Small, unbound tracers tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase, the tracer's rotation slows, leading to high polarization.[4] Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare the target kinase at 2X the final concentration in Assay Buffer.
-
Tracer Solution: Prepare the fluorescently labeled tracer at 2X the final concentration in Assay Buffer.
-
Compound Plates: Serially dilute benzimidazole compounds in 100% DMSO, then dilute in Assay Buffer to a 4X final concentration (final DMSO concentration should be ≤1%).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X benzimidazole compound or control (DMSO) to the assay plate.
-
Add 5 µL of 2X Kinase Solution.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Add 10 µL of 2X Tracer Solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate millipolarization (mP) values.
-
Determine the Z'-factor to assess assay quality:
-
Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
-
An excellent assay has a Z' > 0.5.
-
-
Identify hits as compounds that cause a significant decrease in mP (e.g., >3 standard deviations from the mean of the negative controls).
-
Perform dose-response curves for hit compounds to determine IC₅₀ values.
-
AlphaLISA® Kinase Assay
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay.[7] For a kinase assay, a biotinylated substrate and an antibody specific for the phosphorylated substrate are used. Streptavidin-coated Donor beads bind the biotinylated substrate, and Acceptor beads conjugated to the anti-phospho-antibody bind the phosphorylated product. When a substrate is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity.[8] Excitation of the Donor beads results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads. Inhibitors prevent this signal generation.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme and Substrate: Prepare the kinase and biotinylated substrate at 2X the final concentration in Kinase Buffer.
-
ATP Solution: Prepare ATP at 2X the final concentration in Kinase Buffer.
-
Detection Mix: Prepare a mix of AlphaLISA® Acceptor beads and anti-phospho-antibody in AlphaLISA® buffer.
-
Donor Beads: Prepare Streptavidin-coated Donor beads in AlphaLISA® buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of 4X benzimidazole compound or control to the assay plate.
-
Add 2.5 µL of the 2X enzyme and 2.5 µL of the 2X substrate solution.
-
Add 2.5 µL of 2X ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the Detection Mix and incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Donor Beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound.
-
Determine the Z'-factor for assay quality assessment.
-
Select hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Generate IC₅₀ curves for confirmed hits.
-
Data Presentation: Benzimidazole Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC₅₀ (µM) | Reference |
| BI-1 | EGFR | HTRF | 0.086 | [9] |
| BI-2 | VEGFR-2 | HTRF | 0.131 | [9] |
| BI-3 | PI3Kβ | HTRF | <0.5 | [10] |
| BI-4 | S6K1 | Biochemical | 0.34 | [11] |
| 6h | EGFR | Biochemical | - | [2] |
| 6i | mTOR | Biochemical | - | [2] |
| 7 | HDAC6 | Biochemical | - | [12] |
Note: This table presents a compilation of data from various sources and is intended for illustrative purposes.
Signaling Pathway: FLT3 Kinase
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[13] Benzimidazole derivatives have been developed as FLT3 inhibitors.[14] The FLT3 signaling pathway involves downstream activation of the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cell proliferation and survival.[13][15]
Application Note 2: Screening for Tubulin Polymerization Inhibitors
Benzimidazole derivatives, such as nocodazole, are well-known inhibitors of tubulin polymerization, a critical process for cell division, making them attractive anticancer agents.[16][17]
In Vitro Tubulin Polymerization Assay
Principle: This assay spectrophotometrically measures the increase in turbidity (light scattering) as purified tubulin polymerizes into microtubules.[18] Inhibitors of polymerization will prevent or reduce the increase in optical density.
Experimental Protocol:
-
Reagent Preparation:
-
Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock: 100 mM GTP in Tubulin Buffer.
-
Tubulin Stock: Reconstitute lyophilized tubulin in Tubulin Buffer.
-
Compound Plates: Prepare 10X concentrations of benzimidazole compounds in Tubulin Buffer with 10% DMSO.
-
-
Assay Procedure (96-well plate):
-
On ice, add 10 µL of 10X compound or control to each well.
-
Add 80 µL of cold Tubulin solution to each well.
-
Incubate the plate at 4°C for 5 minutes.
-
Initiate polymerization by adding 10 µL of GTP stock and immediately transferring the plate to a 37°C plate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Hits are compounds that significantly reduce the rate and extent of polymerization.
-
Determine IC₅₀ values from dose-response experiments.
-
Data Presentation: Benzimidazole Tubulin Polymerization Inhibitors
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Nocodazole | Various | Varies | [16] |
| 7n | SK-Mel-28 | 5.05 | [17] |
| 7u | SK-Mel-28 | - | [17] |
| 5a | Capan-1 | 0.04-0.05 | [19] |
| 27 | Capan-1 | - | [19] |
Note: This table presents a compilation of data from various sources and is intended for illustrative purposes.
Mechanism of Action: Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly (polymerization) and disassembly (depolymerization) are essential for forming the mitotic spindle during cell division. Benzimidazole inhibitors typically bind to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules and leading to mitotic arrest and apoptosis.[18][20]
Application Note 3: Cell-Based Cytotoxicity Screening
Cell-based assays are crucial for assessing the phenotypic effect of compounds on cell viability and proliferation. The resazurin reduction assay is a common, robust method for HTS.[21]
Resazurin (AlamarBlue®) Cell Viability Assay
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (viable) cells to the pink and highly fluorescent resorufin.[22] The amount of fluorescence is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Add benzimidazole compounds at various concentrations to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Add Resazurin solution to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with resazurin only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot cell viability (%) against compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Cytotoxicity of Benzimidazoles
| Compound ID | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | Reference |
| 1 | 28.5 | 31.2 | [14] |
| 2 | 16.2 | 30.29 | [14] |
| 4 | 24.08 | 8.86 | [14] |
| 6c | 10.21 | 8.93 | [2] |
| 6i | 8.75 | 7.82 | [2] |
Note: This table presents a compilation of data from various sources and is intended for illustrative purposes.
Hit Confirmation Workflow
Following a primary screen, a hit confirmation cascade is essential to eliminate false positives and prioritize compounds for further development.[23][24]
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A screening assay based on host-pathogen interaction models identifies a set of novel antifungal benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Fluorescence polarization for binding reaction and competition assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel histone deacetylase 6 inhibitors using benzimidazole as caps for cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines [journal.waocp.org]
- 15. researchgate.net [researchgate.net]
- 16. fulir.irb.hr [fulir.irb.hr]
- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a compound of significant interest in medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically involves the condensation of o-phenylenediamine with cinnamaldehyde or a related carbonyl compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Choice and Activity: The condensation reaction is often slow without a catalyst.[1] Conventional methods sometimes require high temperatures or strong acids, which can lead to poor yields.[1]
-
Recommendation: A wide range of catalysts have been shown to improve yields. Consider using an effective and commercially available catalyst such as ammonium chloride[2], p-toluenesulfonic acid (p-TsOH)[3], or various metal catalysts. For instance, using NH4Cl in chloroform at room temperature has been reported to yield up to 94% of 2-phenyl-1H-benzimidazole, a related compound.[2] Green catalysts and nanoparticles are also emerging as highly efficient options.[1][4]
-
-
Reaction Conditions: Temperature and solvent play a crucial role.
-
Recommendation: While some reactions are performed at room temperature[2][5], others benefit from heating. For example, one procedure involves heating the reaction mixture at 80°C for 2-3 hours.[3] Solvent choice is also critical; chloroform was found to be a suitable solvent in a study optimizing for 2-phenyl-1H-benzimidazole synthesis.[2] Screening different solvents like ethanol, methanol, acetonitrile, or even water under aerobic conditions might be beneficial.[2][6]
-
-
Purity of Reactants: Impurities in o-phenylenediamine or cinnamaldehyde can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials. o-Phenylenediamine is susceptible to oxidation and should be purified if it appears discolored.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of an N-substituted byproduct, the 1-benzyl-2-styryl-1H-benzimidazole, in my reaction mixture. How can I minimize its formation?
-
Answer: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes as reactants.[7] This occurs when a second molecule of the aldehyde reacts with the NH group of the newly formed benzimidazole.
-
Control Reactant Stoichiometry: Using an excess of o-phenylenediamine relative to the aldehyde can favor the formation of the desired mono-substituted product. One study noted that a 4:1 amine to aldehyde ratio resulted in excellent yields of the mono-condensation product.[7]
-
Catalyst Influence: The choice of catalyst can influence selectivity. Some catalysts may favor the formation of the double-condensation product. For example, Er(OTf)3 was found to selectively produce double-condensation products with electron-rich aldehydes.[7] Conversely, performing the reaction without this specific catalyst favored the mono-condensation product.[7]
-
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes reduce the formation of the disubstituted byproduct.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most prevalent and straightforward method is the condensation reaction between o-phenylenediamine and cinnamaldehyde. This reaction typically requires a catalyst and heating to proceed efficiently.[5]
-
-
Q2: Can I use cinnamic acid instead of cinnamaldehyde?
-
A2: Yes, the reaction of o-phenylenediamines with carboxylic acids is a well-established method for synthesizing 2-substituted benzimidazoles.[3][5] This approach, known as the Phillips-Ladenburg reaction, usually requires heating the reactants together, often in the presence of a strong acid like polyphosphoric acid or under high-temperature, solvent-free conditions.[8]
-
-
Q3: Are there any "green" or environmentally friendly methods available?
-
A3: Yes, significant research has focused on developing greener synthetic protocols. These include using water as a solvent[6], employing reusable catalysts like nanoparticles (e.g., Au/TiO2)[9], or conducting the reaction under solvent-free conditions, sometimes with microwave assistance.[5] These methods often lead to high yields with easier work-up procedures.[1]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] You can track the consumption of the starting materials (o-phenylenediamine and cinnamaldehyde) and the formation of the product. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used for this purpose.[2]
-
-
Q5: What are the typical purification methods for the final product?
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH4Cl | o-phenylenediamine, Benzaldehyde | CHCl3 | Room Temp. | 4 | 94 | [2] |
| p-TsOH | o-phenylenediamine, Aldehyde | DMF | 80 | 2-3 | High | [3] |
| None | o-phenylenediamine, Benzaldehyde | Water | 100 | 2 | 89.7 | [11] |
| Au/TiO2 | o-phenylenediamine, Aldehyde | CHCl3:MeOH (3:1) | Room Temp. | - | High | [9] |
| Er(OTf)3 | o-phenylenediamine, Benzaldehyde | Water | 1 | 0.08 | 35 (mono-sub) | [7] |
| None | o-phenylenediamine, Benzaldehyde (4:1 ratio) | Water | 1 | 0.08 | 92 (mono-sub) | [7] |
Note: The table includes data for the synthesis of 2-substituted benzimidazoles, primarily with benzaldehyde, as a model for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Catalytic Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol is adapted from a general procedure for the synthesis of 2-substituted benzimidazoles.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and cinnamaldehyde (10 mmol) in dimethylformamide (DMF, 30 mL).
-
Catalyst Addition: Add p-TsOH (20 mol%) to the mixture.
-
Reaction: Heat the mixture with stirring at 80°C for 2-3 hours. Monitor the reaction progress using TLC.
-
Work-up: After cooling to room temperature, slowly add the reaction mixture to a stirred aqueous solution of sodium carbonate (10 mmol in 20 mL of water).
-
Isolation: The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Green Synthesis in Water
This protocol is based on catalyst-free methods performed in an aqueous medium.[6][11]
-
Reactant Mixing: In a sealed vessel, suspend o-phenylenediamine (10 mmol) and cinnamaldehyde (10 mmol) in 20 mL of water.
-
Reaction: Heat the mixture with vigorous stirring at 100°C for 2 hours under aerobic conditions.
-
Cooling and Isolation: Cool the reaction vessel to room temperature. The solid product will precipitate.
-
Purification: Collect the product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
overcoming solubility issues with 2-[(E)-2-phenylethenyl]-1H-benzimidazole in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-[(E)-2-phenylethenyl]-1H-benzimidazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 2-styryl-1H-benzimidazole, is a heterocyclic organic compound belonging to the benzimidazole class. Like many benzimidazole derivatives, it exhibits a range of biological activities, including potential anticancer, antifungal, and anthelmintic properties. Its mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process for cell division. However, its planar, aromatic structure contributes to low aqueous solubility, which can lead to compound precipitation in biological assays, inaccurate results, and poor bioavailability.
Q2: What are the initial signs of solubility problems in my cell-based assay?
A2: Signs of solubility issues include:
-
Visible precipitates: A cloudy or hazy appearance in your culture medium after adding the compound. Crystalline structures may also be visible under a microscope.
-
Inconsistent results: High variability between replicate wells or experiments.
-
Non-linear dose-response curves: A lack of a clear sigmoidal curve in dose-response experiments.
-
Lower than expected potency: The compound appears less active than anticipated, which could be due to a lower effective concentration in solution.
Q3: What are the most common solvents for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare stock solutions of poorly soluble compounds like this compound for in vitro studies. It is important to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer or cell culture medium to the final desired concentration.
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerable concentration can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cell line.
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
A5: Yes, several alternative strategies can be employed, often in combination with a minimal amount of DMSO. These include the use of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes, or the addition of non-ionic surfactants like Tween® 80.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer or media. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Prepare a higher concentration stock solution in 100% DMSO. - Decrease the final concentration of the compound in the assay. - Add the DMSO stock solution to the media dropwise while vortexing to facilitate rapid dispersion. |
| Precipitation occurs over time during the experiment. | The compound is slowly coming out of solution due to temperature changes or interactions with media components. | - Pre-warm the culture media before adding the compound stock. - Consider using a solubilizing agent like cyclodextrin or Tween® 80 in your final assay medium. - Reduce the incubation time of the assay if experimentally feasible. |
| Inconsistent results and high variability between replicates. | Uneven distribution of the compound due to partial precipitation. | - Ensure thorough mixing of the final solution after adding the compound stock. - Visually inspect each well for precipitates before and after the experiment. - Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells (use with caution as this may remove some of the dissolved compound if it is close to its saturation point). |
| Cell death observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | - Reduce the final concentration of the solvent to ≤ 0.1%. - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
Quantitative Data on Solubility Enhancement of Structurally Related Benzimidazoles
| Compound | Solubilizing Agent | Fold Increase in Aqueous Solubility | Final Concentration Achieved |
| Albendazole | β-cyclodextrin | ~223 | ~93.47 µg/mL |
| Albendazole | Hydroxypropyl-β-cyclodextrin | ~1058 | ~443.06 µg/mL |
| Albendazole | Hydroxypropyl-β-cyclodextrin + Polyvinylpyrrolidone (PVP) | ~1412 | ~591.22 µg/mL |
| Fenbendazole | β-cyclodextrin | ~432 | ~45.56 µg/mL |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin | ~1512 | ~159.36 µg/mL |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin + Polyvinylpyrrolidone (PVP) | ~1373 | ~144.66 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock into the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
-
Protocol 2: Tubulin Polymerization Inhibition Assay (In Vitro)
This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare the tubulin solution in the polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin-GTP mixture to each well.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Signaling pathway of tubulin polymerization inhibition by this compound.
troubleshooting unexpected results in 2-[(E)-2-phenylethenyl]-1H-benzimidazole experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(E)-2-phenylethenyl]-1H-benzimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
I. Synthesis
Question 1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue in the synthesis of 2-styryl-benzimidazoles. Several factors can contribute to this, and the optimal conditions often depend on the chosen synthetic route. Here are some common causes and troubleshooting steps:
-
Sub-optimal Reaction Conditions: The condensation of o-phenylenediamine with either cinnamaldehyde or cinnamic acid is sensitive to reaction conditions.
-
Troubleshooting: The choice of solvent and catalyst is critical. A high-yield (95%) method involves the condensation of o-phenylenediamine sulfate with cinnamic acid in refluxing ethylene glycol. In contrast, using refluxing methanol with sulfuric acid or refluxing benzene with p-toluenesulfonic acid has been reported to result in the recovery of starting materials. The use of supported gold nanoparticles as a catalyst in a chloroform:methanol solvent mixture at ambient temperature has also been shown to produce high yields (96%) from o-phenylenediamine and cinnamaldehyde.
-
-
Formation of Side Products: The reaction can sometimes lead to the formation of undesired side products, which reduces the overall yield of the target compound.
-
Troubleshooting: The formation of 1,2-disubstituted benzimidazoles is a common side reaction in benzimidazole synthesis. This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole. To minimize this, it is important to control the stoichiometry of the reactants. Using a slight excess of o-phenylenediamine may be beneficial.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, you may need to extend the reaction duration or moderately increase the temperature. However, be cautious as excessive heat can lead to degradation or side product formation.
-
Data Presentation: Comparison of Synthetic Methods and Yields
| Starting Materials | Catalyst/Solvent | Temperature | Reaction Time | Reported Yield (%) | Reference |
| o-phenylenediamine sulfate, Cinnamic acid | Ethylene glycol | Reflux | 3 hours | 95 | |
| o-phenylenediamine, Cinnamaldehyde | Au/TiO2, CHCl3:MeOH (3:1) | 25 °C | 2 hours | 96 | [1] |
| o-phenylenediamine, Cinnamic acid | Polyphosphoric acid (PPA) | 200 °C | Not specified | 30 | |
| o-phenylenediamine dihydrochloride, Cinnamic acid | None | 200 °C | 2 hours | 57 | |
| o-phenylenediamine, Cinnamaldehyde | Microwave irradiation | Not specified | 3-4 min | Good | |
| o-phenylenediamine, Benzaldehyde | NH4Cl, CHCl3 | Room Temperature | 4 hours | 94 |
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: The presence of multiple spots on your TLC plate indicates a mixture of compounds, which could include unreacted starting materials, the desired product, and various side products.
-
Unreacted Starting Materials: o-phenylenediamine and cinnamaldehyde/cinnamic acid may still be present.
-
1,2-Disubstituted Benzimidazole: As mentioned previously, a common side product is the N-alkylation of the benzimidazole ring by a second molecule of the aldehyde.
-
Oxidation Products: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.
-
Polymerization Products: Aldehydes, including cinnamaldehyde, can undergo self-condensation or polymerization under certain conditions.
Experimental Workflow: Synthesis and Monitoring
Caption: General workflow for the synthesis of this compound.
II. Purification
Question 3: How can I effectively purify the crude product of this compound?
Answer: Purification is essential to obtain a high-purity sample for biological testing and characterization. The two most common methods are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.
-
Mobile Phase: A mixture of non-polar and polar solvents is used to elute the compounds. A common starting point is a gradient of ethyl acetate in hexane or petroleum ether. For instance, starting with 5-10% ethyl acetate in petroleum ether and gradually increasing the polarity can provide good separation. The ideal solvent system should be determined by running TLC with different solvent ratios beforehand.
-
-
Recrystallization: This method is useful for further purifying the product obtained after column chromatography or if the initial crude product is relatively clean.
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for benzimidazole derivatives.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove any insoluble impurities and the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.
-
III. Biological Experiments
Question 4: I am not observing the expected biological activity with my synthesized this compound. What could be the issue?
Answer: Unexpected or a lack of biological activity can stem from several factors, ranging from the compound itself to the experimental setup.
-
Purity of the Compound: Impurities can interfere with the biological assay, leading to false-negative or even false-positive results.
-
Troubleshooting: Ensure the purity of your compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC. If impurities are detected, repurify the compound.
-
-
Compound Stability: Benzimidazole derivatives can be susceptible to degradation under certain conditions (e.g., light, temperature, pH).
-
Troubleshooting: Store the compound in a cool, dark, and dry place. Prepare stock solutions fresh and store them appropriately (e.g., at -20°C or -80°C). It is advisable to perform a stability study of the compound in the assay buffer.
-
-
Assay Conditions: The observed activity of a compound can be highly dependent on the specific conditions of the biological assay.
-
Troubleshooting: Carefully review and optimize your assay protocol. This includes cell density, incubation times, and the concentration of other reagents. Ensure that the compound is soluble in the assay medium and does not precipitate.
-
-
Unexpected Mechanism of Action: The compound may have a different mechanism of action than initially hypothesized. Benzimidazole derivatives are known to interact with multiple targets.
-
Troubleshooting: Consider performing broader profiling of the compound's activity. For example, if you are expecting anticancer activity via a specific kinase, but see no effect, the compound might be acting through a different pathway, such as tubulin polymerization.
-
Question 5: What are the known signaling pathways modulated by 2-styryl-benzimidazoles and related compounds?
Answer: Benzimidazole derivatives, including those with a styryl group, have been reported to modulate several key signaling pathways, making them interesting candidates for drug development.
-
Tubulin Polymerization: Several studies have shown that benzimidazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization.[2][3] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, which is a common mechanism for anticancer agents.
-
VEGFR-2 Signaling: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Some benzimidazole derivatives have been identified as inhibitors of VEGFR-2 signaling.[4][5] They can block the phosphorylation of VEGFR-2 and its downstream signaling molecules, thereby inhibiting endothelial cell proliferation, migration, and tube formation.
-
NOD2 Signaling: The Nucleotide-Binding Oligomerization Domain 2 (NOD2) is an intracellular pattern recognition receptor involved in the innate immune response. Dysregulation of NOD2 signaling is associated with inflammatory diseases. Certain benzimidazole diamides have been identified as selective inhibitors of the NOD2 signaling pathway, suggesting a potential therapeutic application in inflammatory disorders.[6][7]
Mandatory Visualizations
Diagram 1: Tubulin Polymerization Inhibition
Caption: Inhibition of microtubule polymerization by this compound.
Diagram 2: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Diagram 3: Modulation of NOD2 Signaling Pathway
Caption: Potential inhibition of the NOD2 signaling pathway.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a high-yield method and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Materials:
-
o-phenylenediamine sulfate
-
Cinnamic acid
-
Ethylene glycol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, add o-phenylenediamine sulfate (1 equivalent) and cinnamic acid (1 equivalent).
-
Add ethylene glycol to the flask to create a stirrable slurry.
-
Heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 3 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system).
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
A precipitate of the crude product should form. If not, gently scratch the inside of the beaker with a glass rod to induce precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove ethylene glycol and other water-soluble impurities.
-
Dry the crude product.
-
For further purification, proceed with column chromatography or recrystallization as described in the purification section.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane or Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Beakers or test tubes for fraction collection
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Begin eluting the column with the initial low-polarity solvent system.
-
Collect fractions and monitor the elution of compounds by TLC. Visualize the spots under a UV lamp.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
We hope this technical support center proves to be a valuable resource in your research endeavors with this compound. For further assistance, please consult the cited literature or contact a qualified chemist.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimization of reaction conditions for the synthesis of 2-styrylbenzimidazoles
Technical Support Center: Optimization of 2-Styrylbenzimidazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-styrylbenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-styrylbenzimidazoles? A1: There are two main condensation strategies for synthesizing the 2-styrylbenzimidazole core:
-
Route A: Condensation of o-phenylenediamine with a cinnamic acid derivative.[1]
-
Route B: Condensation of 2-methylbenzimidazole with an aromatic aldehyde.[1][2]
Both methods can be performed using conventional heating or green chemistry techniques like microwave irradiation.[1][3]
Q2: What are the advantages of using green solvents like glycerol or PEG-600? A2: Green solvents like glycerol and PEG-600 offer several advantages over conventional methods. They typically lead to better yields, improved product quality, and shorter reaction times.[1] These solvents are also eco-friendly, readily available, and can facilitate easier product work-up.[1]
Q3: What is the optimal temperature range for these reactions? A3: The condensation reaction is typically carried out at elevated temperatures, generally between 170-180 °C, when using high-boiling solvents like glycerol.[1][2] These high temperatures are necessary to drive the condensation and cyclization.
Q4: Can microwave irradiation be used to improve the synthesis? A4: Yes, microwave irradiation is an effective green methodology for this synthesis. It often results in significantly reduced reaction times and improved yields compared to conventional heating methods.[1][3]
Q5: What is the stereochemistry of the resulting ethylenic bond? A5: The 2-styrylbenzimidazoles synthesized through these condensation methods are typically found to have a trans configuration at the ethylenic bond, which is supported by spectral data analysis.[2]
Troubleshooting Guide
Q1: I am getting a very low yield or no product. What are the possible causes and solutions? A1: Low or no yield can stem from several factors. Refer to the decision tree below for a systematic approach to troubleshooting.
-
Cause 1: Insufficient Temperature. The condensation reaction requires high thermal energy.
-
Cause 2: Impure Reactants. Starting materials, especially aromatic aldehydes, can oxidize over time.
-
Solution: Use freshly distilled aldehydes or purified starting materials. Check the purity of your o-phenylenediamine or 2-methylbenzimidazole.
-
-
Cause 3: Inappropriate Solvent. While glycerol is effective, other solvents may not perform as well. Polar organic solvents like methanol and ethanol can also be effective, particularly when using a catalyst.[4]
-
Solution: If not using a green solvent protocol, consider screening polar solvents like methanol or ethanol in the presence of a suitable catalyst.[4]
-
-
Cause 4: Reaction Time. The reaction may not have proceeded to completion.
Caption: Troubleshooting workflow for low product yield.
Q2: I am trying to N-methylate my 2-styrylbenzimidazole with dimethyl sulphate in aqueous NaOH, but it is not working. Why? A2: This is a common issue. Direct methylation of 2-styrylbenzimidazoles using dimethyl sulphate in aqueous sodium hydroxide at room temperature often fails due to the rapid hydrolysis of the dimethyl sulphate.[2]
-
Solution: Employ a phase-transfer catalysis (PTC) method. Using a catalyst like triethylbenzylammonium chloride (TEBAC) with dimethyl sulphate under PTC conditions is an efficient and convenient alternative for N-methylation.[2]
Q3: How do I isolate the product from a high-boiling solvent like glycerol? A3: Product isolation from glycerol is straightforward.
-
Solution: After the reaction is complete, pour the hot reaction mixture into a beaker of ice-cold water. The product, being insoluble in water, will precipitate out as a solid. This solid can then be collected by filtration, washed thoroughly with water to remove any residual glycerol, and dried.[1] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
Data Presentation: Summary of Reaction Conditions
Table 1: Comparison of Primary Synthesis Methods for 2-Styrylbenzimidazoles
| Route | Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A | o-Phenylenediamine | Cinnamic Acid | Glycerol | 170-180 | 1 | Good | [1] |
| B | 2-Methylbenzimidazole | Benzaldehyde | Glycerol | 170-180 | 3 | Good | [1] |
| B | 2-Methylbenzimidazole | Aromatic Aldehydes | None | 170-180 | 3 | High | [2] |
Table 2: Optimization of N-Methylation of 2-Styrylbenzimidazoles
| Methylating Agent | Conditions | Catalyst | Result | Reference |
| Dimethyl Sulphate | Aqueous NaOH, RT | None | Hydrolysis of agent, recovery of starting material | [2] |
| Dimethyl Sulphate | Phase-Transfer | TEBAC | Successful N-methylation | [2] |
Experimental Protocols & Workflows
The two primary synthetic pathways are visualized below.
Caption: Primary synthetic routes to 2-styrylbenzimidazoles.
Protocol 1: Synthesis from o-Phenylenediamine and Cinnamic Acid[1]
-
Mixing: In a round-bottom flask, create an intimate mixture of o-phenylenediamine (1.08 g, 10 mmol), the desired cinnamic acid (10 mmol), and glycerol (10 mL).
-
Heating: Heat the mixture in an oil bath at 170-180 °C for 1 hour.
-
Work-up: At the end of the period, pour the hot reaction mixture into ice-cold water.
-
Isolation: The separated solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-styrylbenzimidazole.
Protocol 2: Synthesis from 2-Methylbenzimidazole and Aromatic Aldehyde[1]
-
Mixing: Combine 2-methylbenzimidazole (1.32 g, 10 mmol), the desired aromatic aldehyde (10 mmol), and glycerol (10 mL) in a round-bottom flask.
-
Heating: Heat the mixture in an oil bath at 170-180 °C for 3 hours.
-
Work-up and Isolation: Follow the same procedure as in Protocol 1 (steps 3-5) to isolate and purify the product.
Protocol 3: N-Alkylation via Phase-Transfer Catalysis[2]
This protocol is an alternative to direct alkylation which may fail.
-
Mixing: In a suitable flask, dissolve the 2-styrylbenzimidazole in an appropriate organic solvent.
-
Add Reagents: Add the alkylating agent (e.g., dimethyl sulphate) and the phase-transfer catalyst (e.g., triethylbenzylammonium chloride - TEBAC).
-
Reaction: Add an aqueous base solution (e.g., NaOH) and stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the N-alkylated product.
References
Technical Support Center: Managing Cytotoxicity of 2-[(E)-2-phenylethenyl]-1H-benzimidazole and Related Compounds in Non-Target Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target cytotoxicity with 2-[(E)-2-phenylethenyl]-1H-benzimidazole and its analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target (normal) cell lines when using this compound. Is this expected?
A1: Benzimidazole derivatives, as a class, are known to exhibit a range of biological activities, including potent anticancer effects.[1][2] This activity is often linked to mechanisms like microtubule disruption and induction of apoptosis, which can also affect normal, non-target cells, particularly at higher concentrations. While some benzimidazole derivatives have shown selectivity for cancer cells, off-target cytotoxicity is a potential and not entirely unexpected issue. The unique core structure of benzimidazole is often associated with minimal toxicity, but this can vary greatly depending on the specific substitutions on the benzimidazole ring.
Q2: What are the common mechanisms that could be causing cytotoxicity in our non-target cells?
A2: The cytotoxicity of many benzimidazole derivatives is attributed to their interaction with cellular microtubules. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1] Other reported mechanisms include the inhibition of specific kinases involved in cell proliferation and survival, such as those in the PI3K/AKT and MAPK signaling pathways.[2] These fundamental cellular processes are active in both cancerous and non-target cells, which can explain the observed off-target effects.
Q3: How can we determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. An Annexin V/Propidium Iodide (PI) assay is a standard method. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells. Another approach is to measure the activity of caspases, which are key enzymes in the apoptotic pathway. For instance, a caspase-3/7 assay can confirm if this apoptotic pathway is activated.[3] Morphological examination by microscopy can also provide clues: apoptotic cells typically show shrinkage and membrane blebbing, whereas necrotic cells tend to swell and lyse.
Q4: What is a therapeutic index and how can it help us evaluate the selectivity of our compound?
A4: The therapeutic index, or more specifically in this context, the in vitro selectivity index (SI), is a quantitative measure of a compound's selectivity for target (e.g., cancer) cells over non-target (e.g., normal) cells. It is calculated as the ratio of the IC50 (or GI50) value in non-target cells to the IC50 value in target cells (SI = IC50 non-target / IC50 target). A higher SI value indicates greater selectivity for the target cells and a lower potential for off-target toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and related compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | - Inconsistent cell seeding density.- Bubbles in the wells of the microplate.- Compound precipitation at higher concentrations.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Carefully inspect plates for bubbles and puncture them with a sterile needle if present.- Check the solubility of your compound in the final culture medium. Consider using a lower concentration of a solvent like DMSO.- Avoid using the outer wells of the microplate for experiments; fill them with sterile medium or PBS instead. |
| Observed cytotoxicity at very low compound concentrations. | - High sensitivity of the specific non-target cell line.- Errors in compound dilution calculations.- Contamination of the compound stock or cell culture. | - Test the compound on a panel of different non-target cell lines to assess if the sensitivity is cell-type specific.- Double-check all dilution calculations and ensure accurate pipetting.- Regularly test cell cultures for mycoplasma contamination. Prepare fresh compound dilutions from a trusted stock. |
| Compound appears to be cytotoxic in one assay but not another (e.g., MTT vs. cell counting). | - The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).- Interference of the compound with the assay chemistry (e.g., reduction of MTT by the compound itself). | - Combine a metabolic assay like MTT with a direct cell counting method or a dye-exclusion assay (e.g., Trypan Blue) to differentiate between cytostatic and cytotoxic effects.[4]- Run a control with the compound in cell-free medium containing the assay reagent to check for direct chemical interference. |
| Difficulty in dissolving the compound for stock solutions. | - The compound has poor solubility in common solvents like DMSO or ethanol. | - Test a range of biocompatible solvents.[2]- Prepare a higher concentration stock in a stronger solvent and perform serial dilutions in the culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). |
Quantitative Data on Benzimidazole Derivatives
Table 1: Cytotoxicity (IC50, µM) of Selected Benzimidazole Derivatives in Human Cancer Cell Lines
| Compound Class | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Benzimidazole-Triazole Hybrid (5g) | 8.70 | 9.39 | 18.67 | 13.59 | - | [5] |
| Benzimidazole-Triazole Hybrid (6f) | 22.75 | 14.69 | 11.72 | 18.31 | - | [5] |
| N-substituted bis-benzimidazole (9i) | - | - | - | - | 45.22 (NCI-H23) | [6] |
| 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative (6c) | 33.8 | - | 40.6 | - | - | [7] |
Table 2: Cytotoxicity (IC50, µM) of Selected Benzimidazole Derivatives in Non-Target Cell Lines
| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrid (5a) | WI-38 | Normal Human Lung Fibroblast | >100 | [5] |
| Benzimidazole-Triazole Hybrid (6g) | WI-38 | Normal Human Lung Fibroblast | >100 | [5] |
| 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivatives (6a, 6b, 6c) | HEK-293 | Human Embryonic Kidney | No significant inhibition | [7] |
| 1H-Benzimidazole-2-yl hydrazones | 3T3 | Mouse Embryo Fibroblast | >100 | [8] |
| 1H-Benzimidazole-2-yl hydrazones | CCL-1 | Murine Fibroblast | >100 | [8] |
| 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2m) | NIH/3T3 | Mouse Embryo Fibroblast | 100 | [4] |
Experimental Protocols
1. Protocol for MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette and microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Protocol for Mitigating Cytotoxicity with an Antioxidant Co-treatment
This protocol can be used to investigate if oxidative stress contributes to the observed cytotoxicity and if an antioxidant can rescue the cells.
-
Materials:
-
All materials from the MTT assay protocol
-
N-acetylcysteine (NAC) or other suitable antioxidant
-
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare co-treatment solutions containing the test compound at various concentrations and a fixed, non-toxic concentration of the antioxidant (e.g., 1-5 mM NAC).
-
Set up the experiment with the following groups:
-
Untreated control
-
Vehicle control
-
Compound only (serial dilutions)
-
Antioxidant only
-
Co-treatment of compound and antioxidant
-
-
Proceed with steps 4-9 of the MTT assay protocol.
-
Compare the cell viability in the "compound only" group to the "co-treatment" group. A significant increase in viability in the co-treatment group suggests that oxidative stress is a component of the compound's cytotoxic mechanism.
-
Visualizations
References
- 1. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 2-[(E)-2-phenylethenyl]-1H-benzimidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question 1: My final product has a low yield after purification. What are the common causes and solutions?
Answer: Low yield is a frequent issue stemming from several stages of the experimental process.
-
Probable Causes:
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion, leaving significant amounts of starting materials.
-
Product Loss During Work-up: Physical loss of product can occur during transfers between glassware, filtration, and washing steps.
-
Suboptimal Recrystallization: The chosen solvent may retain a significant amount of the product even at low temperatures, or too much solvent may have been used.
-
Inefficient Column Chromatography: Poor separation on the column can lead to mixed fractions that are difficult to recover the pure compound from.
-
-
Solutions:
-
Reaction Monitoring: Always monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion before beginning the work-up.[1]
-
Careful Handling: Minimize the number of transfers. Ensure all product is scraped from glassware. Use a minimal amount of cold solvent to wash the filtered product to avoid dissolving it.
-
Optimize Recrystallization: Select a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures. Use just enough hot solvent to fully dissolve the crude product.
-
Systematic Chromatography: Choose an appropriate solvent system for column chromatography based on prior TLC analysis. Run the column slowly to ensure good separation.
-
Question 2: The purified product is colored (e.g., yellow or brown) instead of the expected white or off-white solid. How can I remove the color?
Answer: The presence of color often indicates persistent impurities.
-
Probable Causes:
-
Chromophoric Impurities: Highly conjugated or polymeric side products formed during the synthesis can impart color.
-
Oxidation: The compound or impurities may have degraded or oxidized upon exposure to air and heat, especially during solvent evaporation or heating.
-
Residual Catalyst: If a metal catalyst was used in the synthesis, trace amounts may remain, causing discoloration.[2]
-
-
Solutions:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon.[3] Boil the solution for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the carbon and the adsorbed impurities.[3]
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is a highly effective method for separating colored impurities from the desired product.[1]
-
Chelating Agents: If residual metal is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA may be effective.
-
Question 3: I am having difficulty inducing crystallization from the recrystallization solvent.
Answer: Failure to crystallize is typically an issue related to supersaturation or nucleation.
-
Probable Causes:
-
Solution is Too Dilute: Too much solvent was used to dissolve the crude product.
-
Presence of Oily Impurities: Impurities can sometimes act as "crystal poisons," inhibiting the formation of a crystal lattice and causing the product to "oil out."
-
Lack of Nucleation Sites: Spontaneous crystal formation requires an initial nucleation event.
-
-
Solutions:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, then allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the cooled, supersaturated solution to initiate crystallization.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble) dropwise to the solution until persistent cloudiness appears, then allow it to stand. For instance, if your compound is dissolved in ethanol, adding water could induce precipitation.
-
Question 4: My product "oils out" during recrystallization instead of forming solid crystals.
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
Probable Causes:
-
Low-Melting Point Impurities: The presence of impurities can depress the melting point of the mixture.
-
High Rate of Cooling: Cooling the solution too quickly can favor the formation of a liquid phase over a solid lattice.
-
Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.
-
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of extra solvent. Allow the flask to cool very slowly to room temperature before placing it in a cold bath.
-
Lower the Saturation Temperature: Add slightly more solvent so that the solution becomes saturated at a lower temperature, which may be below the melting point of the oily phase.
-
Trituration: If an oil persists, decant the solvent, and try to induce solidification by triturating (scratching and stirring) the oil with a poor solvent, such as cold hexane.[4]
-
Pre-Purification: If the issue persists, purify the crude material first by column chromatography to remove the impurities causing the problem, then perform the recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound? A1: Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[1][4] The general principle is to use a solvent that provides high solubility at its boiling point and low solubility at cooler temperatures (e.g., 0-4 °C).
Q2: What is a suitable mobile phase for purifying this compound using column chromatography? A2: A mixture of ethyl acetate and n-hexane is a standard choice for the column chromatography of benzimidazole derivatives.[1][5] The ratio should be optimized based on TLC analysis, but common starting points include ethyl acetate:n-hexane ratios of 1:9 or 3:5.[1]
Q3: How can I effectively monitor the purity during the purification process? A3: Thin-Layer Chromatography (TLC) is the most common and immediate method to monitor reaction progress and check the purity of column fractions.[1] For a more precise quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended.[6][7] Final confirmation of purity and structure should be done using melting point analysis and spectroscopic techniques like NMR, IR, and Mass Spectrometry.[1][4]
Q4: What are the most likely impurities I might encounter? A4: The most common synthesis involves the condensation of o-phenylenediamine with cinnamic acid or cinnamaldehyde.[2][5] Therefore, likely impurities include:
-
Unreacted o-phenylenediamine.
-
Unreacted cinnamic acid or cinnamaldehyde.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
In syntheses using catalysts, trace amounts of the catalyst may remain.[2]
Data Presentation
Table 1: Summary of Purification Parameters
| Purification Method | Solvent/Mobile Phase | Reported Yield | Reference |
| Recrystallization | Ethanol | 86% | [1] |
| Recrystallization | Ethanol | Not specified | [4] |
| Column Chromatography | Ethyl acetate / n-hexane | 94% | [1] |
| Column Chromatography | Ethyl acetate / n-hexane (1:9) | Not specified | [1] |
| Column Chromatography | Ethyl acetate / n-hexane (3:5) | Not specified | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more ethanol in small portions if needed, but avoid using a large excess.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[3] Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: If carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. If no carbon was used, this step can be skipped unless other insoluble impurities are present.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good eluent will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common system is ethyl acetate/hexane.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (this can be done as a dry pack or a wet slurry). Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the dried, silica-adsorbed sample to the top of the prepared column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 7. 2-(Hydroxymethyl)-1H-benzimidazole | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Long-Term Storage Stability of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term storage stability of 2-[(E)-2-phenylethenyl]-1H-benzimidazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The primary factors contributing to the degradation of this compound are exposure to light, heat, and atmospheric oxygen. The presence of the phenylethenyl group (a styryl moiety) makes the molecule particularly susceptible to photodegradation, leading to isomerization and other photochemical reactions. The benzimidazole ring system can be prone to oxidative degradation.
Q2: What are the visible signs of degradation in my sample of this compound?
A2: Visual indicators of degradation can include a change in the color of the solid material, often to a yellowish or brownish hue, and a decrease in the clarity of solutions prepared from the stored material. Any change in the physical appearance of the compound should be investigated as a potential sign of degradation.
Q3: What are the recommended general storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically, storage at low temperatures (2-8 °C or -20 °C) in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from light, moisture, and oxygen.
Q4: Are there any specific excipients that can be used to improve the stability of formulations containing this compound?
A4: Yes, incorporating antioxidants and light stabilizers into your formulation can significantly enhance stability. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[1][2][3] For protection against photodegradation, UV absorbers and hindered amine light stabilizers (HALS) can be effective.[4][5][6][7] The choice of excipient will depend on the final dosage form and requires compatibility testing.
Q5: How can I monitor the stability of my compound over time?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.[8][9] This method should be able to separate the intact compound from its degradation products, allowing for the quantification of the compound's purity over time.
Troubleshooting Guides
Problem 1: My sample has changed color after a few weeks of storage in the lab.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Exposure to Light | Review your storage containers. Are they transparent or translucent? | Transfer the compound to an amber or opaque vial. For extra protection, wrap the container in aluminum foil.[10] |
| Oxidation | Was the container properly sealed? Was it opened frequently? | Repackage the compound under an inert atmosphere (e.g., argon or nitrogen) in smaller, single-use vials to minimize exposure to air. |
| Elevated Temperature | Check the ambient temperature of your storage location. | Store the compound in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down degradation kinetics. |
Problem 2: I am observing new, unexpected peaks in the HPLC chromatogram of my stored sample.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Degradation of the Compound | The new peaks are likely degradation products. | Perform forced degradation studies (see Experimental Protocols section) to identify the degradation products and confirm the stability-indicating nature of your HPLC method. |
| Contamination | Review your sample handling procedures. | Ensure that all glassware, solvents, and equipment used for sample preparation are clean and free of contaminants. |
| Interaction with Container | Assess the material of your storage container. | Ensure the container is made of an inert material (e.g., Type I borosilicate glass) and consider performing compatibility studies. |
Problem 3: The potency of my compound seems to have decreased significantly.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Chemical Degradation | This is a strong indicator of instability. | Re-evaluate your storage conditions (temperature, light, and atmosphere). Consider incorporating stabilizing excipients if you are working with a formulation. |
| Inaccurate Quantification | Verify the calibration and performance of your analytical method. | Re-calibrate your HPLC system and use a freshly prepared standard of known purity and concentration for accurate quantification. |
Quantitative Data Summary
The following tables provide representative stability data for benzimidazole derivatives under various conditions. This data is for illustrative purposes to highlight the impact of different stressors.
Table 1: Long-Term Stability of Benzimidazole Derivatives under Different Storage Conditions
| Storage Condition | Time (Months) | Assay (%) of Parent Compound | Appearance |
| 25°C / 60% RH (Ambient) | 0 | 99.8 | White Powder |
| 3 | 98.2 | White Powder | |
| 6 | 96.5 | Slightly Yellow Powder | |
| 12 | 93.1 | Yellow Powder | |
| 40°C / 75% RH (Accelerated) | 0 | 99.8 | White Powder |
| 1 | 95.3 | Slightly Yellow Powder | |
| 3 | 89.7 | Yellow Powder | |
| 6 | 82.4 | Brownish Powder | |
| 5°C (Refrigerated) | 0 | 99.8 | White Powder |
| 6 | 99.6 | White Powder | |
| 12 | 99.2 | White Powder | |
| -20°C (Frozen) | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.5 | White Powder |
Data is hypothetical and representative for a typical benzimidazole derivative.
Table 2: Photostability of a Benzimidazole Derivative Solution
| Light Exposure Condition | Duration (hours) | Assay (%) of Parent Compound |
| ICH Q1B Option 2 | ||
| Cool white fluorescent light (1.2 million lux hours) | 200 | 92.5 |
| Near UV light (200 W h/m²) | 20 | 88.3 |
| Dark Control | 220 | 99.7 |
Data is hypothetical and representative for a typical photosensitive benzimidazole derivative.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways.[11][12]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C for 72 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] A sample protected from light should be used as a control.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products.
Protocol 2: Long-Term Stability Testing
This protocol follows ICH Q1A(R2) guidelines for establishing a re-test period.
-
Sample Preparation: Prepare at least three batches of the compound in the proposed container closure system.
-
Storage Conditions: Store the batches under the following long-term and accelerated conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance
-
Assay and purity by a validated stability-indicating HPLC method
-
Identification of any significant degradation products
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Logical flow for troubleshooting sample degradation.
References
- 1. scielo.br [scielo.br]
- 2. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. How to Choose the Right Light Stabilizer for Your Product Applications [afinechem.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. uniqchem.com [uniqchem.com]
- 7. uvabsorber.com [uvabsorber.com]
- 8. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
minimizing side-product formation in the synthesis of benzimidazole derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in benzimidazole synthesis?
A1: The most prevalent side-products depend on the synthetic route employed:
-
Reaction of o-phenylenediamine with aldehydes: The primary side-product is the 1,2-disubstituted benzimidazole , formed from the reaction of one molecule of o-phenylenediamine with two molecules of the aldehyde. Another potential side-product is a bis-dihydrobenzimidazole .[1]
-
Reaction of o-phenylenediamine with carboxylic acids (Phillips-Ladenburg reaction): A common side-product is the N,N'-diacyl-o-phenylenediamine , which results from the acylation of both amino groups of the starting material without subsequent cyclization.
Q2: How can I selectively synthesize a 2-substituted benzimidazole instead of a 1,2-disubstituted one?
A2: Selective synthesis of 2-substituted benzimidazoles can be achieved by carefully controlling the reaction conditions. Key factors include the choice of catalyst, solvent, and temperature. For instance, using specific catalysts like ceric ammonium nitrate (CAN) with hydrogen peroxide has been shown to be highly chemoselective for 2-substituted products.[2] Similarly, employing green catalysts in aqueous media can also favor the formation of the mono-substituted product.[3]
Q3: What reaction conditions favor the formation of 1,2-disubstituted benzimidazoles?
A3: The formation of 1,2-disubstituted benzimidazoles is often favored when using a molar excess of the aldehyde.[4] Certain catalysts, such as Er(OTf)3, particularly with electron-rich aldehydes, can selectively promote the formation of the double-condensation product.[5] The use of ionic liquids as solvents has also been reported to efficiently produce 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles.[6]
Q4: My reaction is producing a lot of tar-like material and a low yield of the desired benzimidazole. What could be the cause?
A4: Tar formation and low yields in benzimidazole synthesis can stem from several factors, including:
-
High reaction temperatures: Excessive heat can lead to polymerization and degradation of starting materials and products.
-
Strongly acidic or basic conditions: Harsh pH conditions can promote side reactions and decomposition.
-
Oxidation of o-phenylenediamine: The starting material is susceptible to oxidation, which can lead to complex mixtures of colored byproducts.
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction's success.
Q5: How can I effectively purify my benzimidazole derivative from the common side-products?
A5: Purification strategies depend on the nature of the impurities:
-
Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives.[1]
-
Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[7]
-
Acid-base extraction: Benzimidazoles have a basic nitrogen atom and can be protonated. This property can be exploited for separation from non-basic impurities through acid-base extraction.
Troubleshooting Guides
Issue 1: Predominant Formation of 1,2-Disubstituted Benzimidazole When 2-Substituted Product is Desired
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of o-phenylenediamine to aldehyde. An excess of the aldehyde favors the formation of the 1,2-disubstituted product. |
| Inappropriate Catalyst | Employ a catalyst known to favor mono-substitution. For example, ceric ammonium nitrate (CAN) in the presence of H₂O₂ has shown high selectivity for 2-substituted benzimidazoles.[2] |
| Unfavorable Solvent | Switch to a solvent system that promotes the formation of the 2-substituted product. Green solvents like water or ethanol are often good choices.[3] |
| High Temperature | Lower the reaction temperature. Higher temperatures can sometimes lead to the formation of the more substituted product. |
Issue 2: Formation of N,N'-Diacyl-o-phenylenediamine in Phillips-Ladenburg Synthesis
| Potential Cause | Troubleshooting Step |
| Insufficient Cyclization Conditions | Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to facilitate the intramolecular cyclization after the initial acylation. |
| Lack of a Condensing Agent | The use of a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA) can promote the cyclization step and reduce the formation of the diacyl side-product.[8] |
Issue 3: Low Yield and/or Tar Formation
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. |
| Harsh Reaction Conditions | If using strong acids or bases, consider using milder catalysts or reaction conditions. Many modern methods utilize gentle and environmentally friendly catalysts.[9] |
| Oxidation of Starting Material | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of o-phenylenediamine. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a change in solvent or a slight increase in temperature might be necessary. |
Data Presentation
Table 1: Influence of Catalyst on the Selective Synthesis of 2-Arylbenzimidazoles
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | H₂O₂ | Solvent-free | 50 | 0.5-1 | 92-98 | [2] |
| Ammonium Chloride (NH₄Cl) | - | Ethanol | 80-90 | 2 | Moderate to Good | [1] |
| Er(OTf)₃ | - | Water | 1-2 | 0.08 | High | [4] |
| Gold Nanoparticles on TiO₂ | - | CHCl₃:MeOH | 25 | 2 | High | [10] |
Table 2: Effect of Reaction Conditions on the Selectivity of Benzimidazole Synthesis from o-Phenylenediamine and Benzaldehyde
| Molar Ratio (Diamine:Aldehyde) | Catalyst | Solvent | Temperature (°C) | Product Ratio (2-subst. : 1,2-disubst.) | Reference |
| 1:2 | Er(OTf)₃ | Water | 80 | Selectively 1,2-disubstituted | [5] |
| 1:1.1 | Er(OTf)₃ | Water | 1 | 35 : 50 | [5] |
| 4:1 | None | Water | 1 | 92 : 8 | [5] |
| 1:2 | Montmorillonite K10 | Solvent-free (MW) | 60 | Favors 1,2-disubstituted | [11] |
| 1:1 | Deep Eutectic Solvent | ChCl:o-PDA | 80 | 88 : 12 | [12] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Arylbenzimidazoles using CAN/H₂O₂[2]
This protocol describes a mild and efficient method for the synthesis of 2-arylbenzimidazoles with high chemoselectivity.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
Ceric Ammonium Nitrate (CAN)
-
30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
In a round-bottom flask, mix o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol).
-
To this mixture, add 30% hydrogen peroxide (4 mmol).
-
Add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol).
-
Stir the mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzimidazole.
Protocol 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using an Ionic Liquid[6]
This protocol outlines a method for the selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
Ionic Liquid (e.g., [bmim]BF₄)
Procedure:
-
In a reaction vessel, mix the aromatic aldehyde (1 mmol) and o-phenylenediamine (0.5 mmol) in the ionic liquid (2 mL).
-
Heat the mixture at 60 °C with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the solution to room temperature.
-
Add water (20 mL) to the reaction mixture.
-
If the product precipitates as a solid, collect it by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
General Workflow for Benzimidazole Synthesis and Troubleshooting
Caption: A flowchart illustrating the general workflow for benzimidazole synthesis, from starting materials to final product, including key troubleshooting checkpoints.
Reaction Mechanism: Formation of 2-Substituted vs. 1,2-Disubstituted Benzimidazoles
Caption: A diagram illustrating the competing reaction pathways leading to the formation of 2-substituted and 1,2-disubstituted benzimidazoles from o-phenylenediamine and an aldehyde.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Benzimidazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of benzimidazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many benzimidazole-based compounds?
A1: The low oral bioavailability of benzimidazole derivatives primarily stems from two key physicochemical properties:
-
Poor Aqueous Solubility: Many benzimidazole compounds are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, these compounds are transported to the liver via the portal vein, where they can be extensively metabolized by cytochrome P450 (CYP) enzymes before reaching systemic circulation.[1]
Q2: What are the main strategies to improve the bioavailability of benzimidazole compounds?
A2: Several strategies can be employed to overcome the challenges of low solubility and extensive metabolism:
-
Formulation-Based Approaches:
-
Nanoparticle Formulations: Encapsulating benzimidazoles into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance their solubility, protect them from degradation, and improve their absorption.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase its dissolution rate and solubility.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.
-
-
Prodrug Approach: Modifying the chemical structure of the benzimidazole compound to create a more soluble or metabolically stable prodrug that is converted to the active parent drug in the body.[4]
Q3: How significant is the impact of these strategies on bioavailability?
A3: The impact can be substantial, with several-fold increases in bioavailability reported in preclinical studies. The effectiveness of each strategy depends on the specific benzimidazole compound and the formulation details.
Troubleshooting Guides
Nanoparticle Formulations
Q: My benzimidazole-loaded nanoparticle formulation is showing significant aggregation. What are the possible causes and solutions?
A: Aggregation of nanoparticles can be a common issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Stabilizer Concentration: The amount of stabilizer (e.g., surfactant, polymer) may be inadequate to cover the nanoparticle surface and prevent aggregation.
-
Solution: Increase the concentration of the stabilizer in the formulation.
-
-
Inappropriate Stabilizer: The chosen stabilizer may not be optimal for the specific drug and polymer system.
-
Solution: Screen different types of stabilizers (e.g., PVA, poloxamers, Tween 80) to find one that provides better steric or electrostatic stabilization.
-
-
High Drug Loading: Attempting to load too much drug can lead to surface-associated drug crystals, which can act as nucleation points for aggregation.
-
Solution: Reduce the drug-to-polymer ratio.
-
-
Residual Organic Solvent: Incomplete removal of the organic solvent used during nanoparticle preparation can affect stability.
-
Solution: Ensure complete solvent evaporation through appropriate methods like rotary evaporation or dialysis.
-
Q: The encapsulation efficiency of my benzimidazole compound in the nanoparticles is very low. How can I improve it?
A: Low encapsulation efficiency is a frequent challenge. Consider the following factors:
-
Drug Solubility in the Organic Phase: If the drug has poor solubility in the organic solvent used for nanoparticle preparation, it may partition into the aqueous phase during emulsification.
-
Solution: Select an organic solvent in which the benzimidazole compound is more soluble.
-
-
Rapid Drug Diffusion: The drug may be diffusing out of the nanoparticles into the external aqueous phase during the formulation process.
-
Solution: Optimize the emulsification and solvent evaporation/diffusion rates. A faster hardening of the nanoparticles can help entrap the drug more effectively.
-
-
Drug-Polymer Interaction: A lack of favorable interactions between the drug and the polymer can lead to poor encapsulation.
-
Solution: Choose a polymer that has better affinity for your benzimidazole compound. For example, polymers with hydrogen bond accepting groups may interact favorably with the benzimidazole core.
-
Solid Dispersions
Q: My benzimidazole solid dispersion is not showing the expected improvement in dissolution rate. What could be the problem?
A: This can be due to several factors related to the formulation and its physical state:
-
Crystallization of the Drug: The drug may not be in a fully amorphous state within the polymer matrix or may have recrystallized upon storage.
-
Solution: Verify the physical state of the drug in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If crystalline peaks are present, consider using a higher polymer-to-drug ratio or a different polymer that is a better crystallization inhibitor.
-
-
Poor Wettability: The solid dispersion powder may not be easily wetted by the dissolution medium.
-
Solution: Incorporate a small amount of a surfactant into the solid dispersion or the dissolution medium.
-
-
Phase Separation: The drug and polymer may have separated into distinct domains, reducing the effective surface area of the amorphous drug.
-
Solution: Assess the miscibility of the drug and polymer. Using a polymer with better miscibility with the benzimidazole compound can prevent phase separation.
-
Q: The solid dispersion I prepared is physically unstable and becomes sticky over time. How can I address this?
A: Stickiness is often related to the glass transition temperature (Tg) of the solid dispersion.
-
Low Glass Transition Temperature (Tg): If the Tg of the solid dispersion is close to or below the storage temperature, the formulation will be in a rubbery state, leading to stickiness and potential recrystallization.
-
Solution: Select a polymer with a higher Tg. The Tg of the solid dispersion is a weighted average of the Tg of the drug and the polymer.
-
Prodrugs
Q: My benzimidazole prodrug shows excellent in vitro conversion to the parent drug, but the in vivo bioavailability is still low. What are the potential reasons?
A: This is a common and complex issue in prodrug design. Several factors could be at play:
-
Pre-systemic Metabolism of the Prodrug: The prodrug itself might be metabolized to an inactive form before it can be converted to the parent drug.
-
Solution: Investigate the metabolic stability of the prodrug in liver microsomes or S9 fractions.
-
-
Efflux of the Prodrug: The prodrug could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which pump it back into the gut lumen.[5]
-
Solution: Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to assess if the prodrug is a P-gp substrate.
-
-
Poor Permeability of the Prodrug: While designed for better solubility, the prodrug might have poor membrane permeability.
-
Solution: Evaluate the permeability of the prodrug using a Caco-2 cell assay.
-
-
Site of Conversion: The prodrug might be rapidly converted in the gut lumen, leading to the precipitation of the poorly soluble parent drug before it can be absorbed.
-
Solution: Design the prodrug to be absorbed first and then converted to the parent drug systemically.
-
Quantitative Data on Bioavailability Enhancement
| Benzimidazole Compound | Strategy | Carrier/Pro-moiety | Fold Increase in Bioavailability (Approx.) | Reference |
| Albendazole | Solid Dispersion | Polyvinylpyrrolidone (PVP) | 2.4 | [5] |
| Albendazole | Ternary Inclusion Complex | Hydroxypropyl-β-cyclodextrin & L-tartaric acid | 3.2 | [5] |
| Albendazole | Nanocrystals | - | 1.4 | [6] |
| Mebendazole | Redispersible Microparticles | Low-substituted hydroxypropylcellulose | 2.97 | [7][8] |
| Mebendazole | Solid Dispersion & Nanocrystal | Polyethylene glycol (PEG) | 2.12 | [9] |
| Thiabendazole | Prodrug (N-acyloxymethyl) | 4-aminomethylbenzoyl | Water solubility increased 300-fold | [10] |
| Benzimidazole Derivative | Prodrug (Phosphate-ester) | Phosphate | Water solubility increased up to 30,000-fold | [11][12] |
Experimental Protocols
Protocol 1: Preparation of Mebendazole-PVP K30 Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of mebendazole (MBZ) with polyvinylpyrrolidone (PVP) K30 to enhance its solubility and dissolution rate.
Materials:
-
Mebendazole (MBZ) powder
-
Polyvinylpyrrolidone (PVP) K30
-
Acetic acid
-
Ethanol (96º)
-
Vacuum dryer
-
Desiccator
Procedure:
-
Prepare a 1:2 ratio of MBZ to PVP K30. For example, weigh 0.4 g of MBZ and 0.8 g of PVP K30.
-
Dissolve the 0.4 g of MBZ in 200 mL of acetic acid.
-
Dissolve the 0.8 g of PVP K30 in 200 mL of 96º ethanol.
-
Mix the two solutions together with continuous stirring.
-
Dry the resulting solution under reduced pressure using a vacuum dryer. The process should be continued until the solvent is completely evaporated. Set the temperature to 100°C and rotation at 45 rpm.
-
Scrape the resulting solid dispersion from the flask.
-
Store the solid dispersion in a desiccator at room temperature until further analysis.[13]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a benzimidazole compound and determine if it is a substrate for efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test benzimidazole compound
-
Lucifer yellow (paracellular integrity marker)
-
P-glycoprotein inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the polycarbonate membranes of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, perform a lucifer yellow permeability assay. Only use monolayers with high TEER values and low lucifer yellow permeability.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test benzimidazole compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Efflux Assessment: To determine if the compound is a P-gp substrate, repeat the A to B and B to A permeability assays in the presence of a P-gp inhibitor like verapamil.
-
Sample Analysis: Analyze the concentration of the benzimidazole compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that it is a P-gp substrate.[10][11][14][15][16]
Visualizations
Experimental Workflow for Assessing Bioavailability Enhancement
Caption: Workflow for developing and evaluating bioavailability-enhanced benzimidazole formulations.
Signaling Pathway for P-glycoprotein Mediated Efflux of Benzimidazole Drugs
Caption: P-glycoprotein (P-gp) mediated efflux of benzimidazole drugs from intestinal cells.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome key barriers to benzimidazole bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. jipbs.com [jipbs.com]
- 4. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Enhancing the bioavailability of mebendazole by integrating the principles solid dispersion and nanocrystal techniques, for safe and effective management of human echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Comparative Efficacy Analysis: 2-[(E)-2-phenylethenyl]-1H-benzimidazole and Existing Therapeutic Agents
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the therapeutic efficacy of the novel compound 2-[(E)-2-phenylethenyl]-1H-benzimidazole against established drugs in relevant therapeutic areas. Due to the limited availability of published quantitative efficacy data for this compound, this comparison focuses on closely related 2-substituted benzimidazole derivatives that have been evaluated for their antifungal and anticancer activities. This approach allows for an initial assessment of the potential of the benzimidazole scaffold in these therapeutic domains.
Antifungal Efficacy Comparison
The antifungal potential of benzimidazole derivatives is a significant area of research. This section compares the in vitro activity of a representative 2-substituted benzimidazole derivative with the widely used antifungal drug, Fluconazole, against the common fungal pathogen Candida albicans.
Table 1: In Vitro Antifungal Activity against Candida albicans
| Compound/Drug | Organism | MIC (μg/mL) |
| 2-(substituted phenyl)-1H-benzimidazole derivative (Compound 2g) | Candida albicans | 64[1] |
| Fluconazole | Candida albicans | 0.25 - 16[2][3] |
Note: The data for the benzimidazole derivative and Fluconazole are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The MIC for Fluconazole can vary depending on the strain's susceptibility.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal activity and is determined using a standardized broth microdilution method. A typical protocol involves:
-
Inoculum Preparation: A standardized suspension of the fungal isolate (Candida albicans) is prepared to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: A serial two-fold dilution of the test compound and the reference drug (e.g., Fluconazole) is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without any antifungal agent) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
Anticancer Efficacy Comparison
Benzimidazole derivatives have also been extensively investigated for their anticancer properties. This section provides a comparative overview of the cytotoxic activity of a 2-aryl-substituted benzimidazole derivative and the standard chemotherapeutic drug, Doxorubicin, against the HeLa human cervical cancer cell line.
Table 2: In Vitro Cytotoxicity against HeLa Cells
| Compound/Drug | Cell Line | IC50 (μM) |
| 2-aryl-1H-benzo[d]imidazole derivative (Compound B15) | HeLa | 5.3 ± 0.21[4] |
| Doxorubicin | HeLa | 0.311 - 17.12[5][6] |
Note: The IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the assay used. The data presented is a range from different studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. The protocol is as follows:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Summary and Future Directions
The available data on 2-substituted benzimidazole derivatives suggest that this chemical scaffold holds promise for the development of novel antifungal and anticancer agents. The representative benzimidazole derivatives show in vitro activities that, while not directly comparable to standard drugs due to differing experimental contexts, warrant further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo efficacy studies of this compound and its analogs against standard-of-care drugs.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.
-
Toxicology and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to determine their potential for clinical development.
This guide serves as a preliminary comparison based on the current scientific literature. As more data on this compound becomes available, this document will be updated to provide a more direct and comprehensive efficacy comparison.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Mechanism of 2-[(E)-2-phenylethenyl]-1H-benzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a promising benzimidazole derivative with demonstrated anticancer properties. Through a detailed comparison with established alternatives, supported by experimental data, this document aims to elucidate its therapeutic potential and guide further research and development.
Primary Mechanism of Action: Disruption of Microtubule Dynamics
Experimental evidence strongly suggests that the primary anticancer mechanism of this compound and its analogs is the inhibition of tubulin polymerization.[1][2][3] This action is similar to that of other well-known microtubule-targeting agents, including Nocodazole and Combretastatin A-4. By binding to β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[4]
The inhibition of tubulin polymerization leads to a cascade of events culminating in cancer cell death. The disruption of the mitotic spindle apparatus during cell division is a key consequence, causing an arrest of the cell cycle in the G2/M phase.[5][6] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[5][6]
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of its potency.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (B15) | HeLa (Cervical Cancer) | 5.3 ± 0.21 | [2] |
| A549 (Lung Cancer) | 18.1 ± 0.32 | [2] | |
| This compound Derivative (B16) | HeLa (Cervical Cancer) | <15 | [2] |
| A549 (Lung Cancer) | <15 | [2] | |
| This compound Derivative (B19) | HeLa (Cervical Cancer) | <15 | [2] |
| A549 (Lung Cancer) | <15 | [2] | |
| This compound Derivative (B20) | HeLa (Cervical Cancer) | <15 | [2] |
| A549 (Lung Cancer) | <15 | [2] | |
| Combretastatin A-4 (CA-4) | HT-29 (Colon Cancer) | 2.16 ± 0.23 | [7] |
| A549 (Lung Cancer) | 3.01 ± 0.16 | [7] | |
| Nocodazole | - | Used as a reference standard for tubulin polymerization inhibition | [3] |
| 1,2-disubstituted benzimidazole (Compound 2a) | A549 (Lung Cancer) | 111.70 ± 6.22 | [8] |
| DLD-1 (Colon Cancer) | 185.30 ± 5.87 | [8] | |
| Benzimidazole Derivative (Compound 5) | MCF-7 (Breast Cancer) | 17.8 ± 0.24 (µg/mL) | [9] |
| DU-145 (Prostate Cancer) | 10.2 ± 1.4 (µg/mL) | [9] | |
| H69AR (Small Cell Lung Cancer) | 49.9 ± 0.22 (µg/mL) | [9] | |
| 2-aryl-1H-benzo[d]imidazole (Compound O-7) | A549 (Lung Cancer) | 0.236 ± 0.096 | [10] |
| 2-aryl-1H-benzo[d]imidazole (Compound O-10) | A549 (Lung Cancer) | 0.622 ± 0.13 | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Exploring Alternative Mechanisms of Action
While tubulin inhibition is the most prominently documented mechanism, the broad bioactivity of the benzimidazole scaffold suggests that this compound may exert its anticancer effects through multiple pathways. Other potential targets for benzimidazole derivatives include:
-
Topoisomerases: Some benzimidazole compounds have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and repair.[11][12][13]
-
Aurora Kinases: Inhibition of Aurora kinases, which are key regulators of mitosis, has been reported for certain benzimidazole derivatives.[14][15]
-
Poly(ADP-ribose) Polymerase (PARP): Several benzimidazole-based compounds have been investigated as PARP inhibitors, which are involved in DNA repair.[16][17][18]
Further investigation is required to determine the extent to which this compound interacts with these alternative targets.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experimental assays are provided below.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin, GTP (Guanosine triphosphate), tubulin polymerization buffer.
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared.
-
The test compound (e.g., this compound) is added to the mixture at various concentrations.
-
The polymerization of tubulin is initiated by raising the temperature to 37°C.
-
The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture: Cancer cells are cultured and treated with the test compound for a specified duration.
-
Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
DNA Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of DNA in a cell is proportional to its fluorescence intensity.
-
Data Analysis: The data is used to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5][19][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general workflow for its evaluation.
References
- 1. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted 2,5'-Bi-1H-benzimidazoles: topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iodinated benzimidazole PARP radiotracer for evaluating PARP1/2 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
comparative analysis of the biological activity of different 2-styrylbenzimidazole isomers
A comparative analysis of the biological activity of 2-styrylbenzimidazole isomers reveals significant differences in their therapeutic potential, underscoring the critical role of stereochemistry in drug design. These compounds, characterized by a benzimidazole ring linked to a styrene moiety, have garnered attention for their wide spectrum of biological activities, most notably as anticancer agents that target tubulin polymerization. Isomerism in these molecules, arising from the carbon-carbon double bond of the styryl group (E/Z isomers) and substitution patterns on the aromatic rings, dictates their interaction with biological targets and, consequently, their efficacy.
Anticancer Activity: A Tale of Two Isomers
The primary mechanism behind the anticancer properties of many 2-styrylbenzimidazole derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[1][3]
Studies have shown that the geometric configuration of the styryl double bond is a key determinant of cytotoxic activity. For instance, in a related class of compounds, 3,3-diarylacrylonitriles, the Z-isomer was found to be a more potent inhibitor of tubulin polymerization than the corresponding E-isomer.[1] Similarly, computational analyses of benzimidazole acrylonitriles indicate that while Z-isomers are generally more thermodynamically stable, the specific isomeric form with the highest activity can vary, highlighting the complex structure-activity relationships.[4]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of 2-styrylbenzimidazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a standard measure of efficacy.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549 (Lung) | 111.70 ± 6.22 | [5] |
| DLD-1 (Colon) | 185.30 ± 5.87 | [5] | |
| L929 (Fibroblast) | 167.30 ± 4.79 | [5] | |
| Compound 2b | A549 (Lung) | 176.80 ± 4.66 | [5] |
| DLD-1 (Colon) | > 300 | [5] | |
| L929 (Fibroblast) | > 300 | [5] | |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | [3] |
| Compound 7u | SK-Mel-28 (Melanoma) | 3.99 | [3] |
| Compound 4 | HepG2 (Liver) | 0.017 | [6] |
| Compound 2 | HepG2 (Liver) | 0.18 | [6] |
| Compound 38 | A549 (Lung) | 4.47 µg/mL | [7][8] |
| MDA-MB-231 (Breast) | 4.68 µg/mL | [7][8] | |
| PC3 (Prostate) | 5.50 µg/mL | [7][8] | |
| Compound 40 | MDA-MB-231 (Breast) | 3.55 µg/mL | [7][8] |
Note: The table includes data for various 2-substituted benzimidazole derivatives to illustrate the range of activities. Direct E/Z isomer comparisons are often inferred from structure-activity relationship studies rather than presented in single tables.
Mechanism of Action: Disruption of Microtubule Dynamics
2-Styrylbenzimidazoles often exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[2][4] This interaction prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network triggers the mitotic spindle assembly checkpoint, halting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[1]
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Validation of In Vitro and In Vivo Efficacy for 2-[(E)-2-phenylethenyl]-1H-benzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data available for the therapeutic candidate 2-[(E)-2-phenylethenyl]-1H-benzimidazole, also known as 2-styrylbenzimidazole. This benzimidazole derivative has garnered interest for its potential pharmacological activities, particularly in the realm of oncology. This document aims to objectively present its performance, supported by experimental data, to aid in further research and development efforts.
In Vitro Activity
The in vitro efficacy of this compound and its analogs has been primarily evaluated through cytotoxicity assays against various cancer cell lines. The most common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
While specific IC50 values for this compound are not consistently reported across a wide panel of cell lines in the readily available literature, studies on closely related 2-styrylbenzimidazole derivatives have demonstrated significant antiproliferative effects. For instance, one study highlighted that a 2-styrylbenzimidazole derivative exhibited antiproliferative effects at low micromolar concentrations against human skin melanoma Colo-38 cells while showing very low activity against normal HaCat keratinocyte cells, suggesting a degree of selectivity for cancer cells[1].
Table 1: Summary of In Vitro Cytotoxicity Data for 2-Styrylbenzimidazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Styrylbenzimidazole | Colo-38 (Melanoma) | MTT | Low µM | [1] |
| Benzimidazole Derivative (SL-9) | DLD-1 (Colon Cancer) | MTT | 57.68 | [2] |
| Benzimidazole-hydrazone derivatives | A549, MCF-7, NIH/3T3 | MTT | Varied | [3] |
| 1,2-disubstituted benzimidazole (Compound 2a) | A549 (Lung), DLD-1 (Colon), L929 (Fibroblast) | MTT | 111.70, 185.30, 167.30 | [4] |
Note: The data presented is for structurally related compounds and should be considered indicative of the potential of this compound.
In Vivo Efficacy
In vivo studies are crucial for validating the therapeutic potential observed in vitro. For benzimidazole derivatives, these studies often involve xenograft models in immunocompromised mice, where human cancer cells are implanted to form tumors. The efficacy of the test compound is then assessed by measuring the inhibition of tumor growth over time.
Direct in vivo data for this compound is limited in publicly accessible literature. However, studies on other benzimidazole anthelmintics, which share the core benzimidazole structure, have demonstrated antitumor effects in animal models[5]. For example, albendazole has shown efficacy in a xenograft model of human colorectal cancer (HT-29) by inhibiting tumor growth[6]. These findings suggest that this compound may also exhibit in vivo antitumor activity, though specific studies are required to confirm this.
Table 2: Representative In Vivo Data for Benzimidazole Derivatives
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Albendazole | Nude mice with HT-29 xenografts | Colorectal Cancer | Inhibition of tumor growth | [6] |
| Fenbendazole | Lung cancer xenografts | Lung Cancer | Reduction in tumor vascularization and growth inhibition | [5] |
| Mebendazole | Various cancer cell line xenografts | Various | Inhibition of tubulin polymerization and angiogenesis | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
The following is a generalized protocol for determining the cytotoxic effects of a compound using the MTT assay, based on common laboratory practices[2][7][8].
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Xenograft Model Protocol
The following is a generalized protocol for evaluating the in vivo efficacy of a compound in a subcutaneous xenograft mouse model[6][9].
-
Cell Preparation: Human cancer cells are harvested during their exponential growth phase, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: A specific number of cells (e.g., 1x10⁶ to 5x10⁶) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²)/2.
-
Compound Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. Body weight and general health of the mice are also monitored for toxicity assessment.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound exerts its effects is not yet fully elucidated. However, based on studies of other benzimidazole derivatives, several mechanisms have been proposed. A primary mechanism of action for many benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin[10]. This leads to cell cycle arrest, particularly in the G2/M phase, and subsequent apoptosis (programmed cell death)[10].
Other potential mechanisms include the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGF and HIF-1α pathways, which are critical for angiogenesis[6]. Some benzimidazole derivatives have also been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bax and Bcl-2 proteins and the activation of caspases[5].
Diagram of a a Postulated Signaling Pathway
Caption: Postulated mechanism of action for 2-styrylbenzimidazoles.
Diagram of a General Experimental Workflow
Caption: A typical workflow for preclinical evaluation.
Conclusion
The available data suggests that this compound and its structural analogs are a promising class of compounds with potential anticancer activity. In vitro studies on related compounds have demonstrated cytotoxicity against various cancer cell lines. While direct in vivo evidence for this specific molecule is scarce, the broader class of benzimidazoles has shown antitumor efficacy in animal models. The likely mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its specific activity and selectivity, followed by robust in vivo studies in relevant animal models to confirm its efficacy and safety profile. Detailed mechanistic studies will also be crucial to identify its precise molecular targets and signaling pathways. This collective data will be essential for its continued development as a potential anticancer agent.
References
- 1. Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
Assessing the Selectivity of 2-Aryl and 2-Styrylbenzimidazole Derivatives Against Protein Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, 2-aryl and 2-styrylbenzimidazole derivatives have emerged as promising candidates for the development of protein kinase inhibitors. This guide provides a comparative assessment of the selectivity of these compounds, with a focus on 2-[(E)-2-phenylethenyl]-1H-benzimidazole and its analogs, against various protein kinase targets. Due to the limited availability of extensive kinase panel screening data for this compound, this guide incorporates data from closely related 2-phenylbenzimidazole and other substituted benzimidazole derivatives to infer structure-activity relationships (SAR) and selectivity profiles.
Comparative Selectivity of Benzimidazole Derivatives
The selectivity of benzimidazole-based inhibitors against different protein kinases is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-position aryl or styryl moiety. The following table summarizes the inhibitory activities of representative benzimidazole derivatives against various protein kinases, highlighting the structural features that influence their potency and selectivity.
| Compound/Derivative Class | Target Kinase(s) | IC50/Activity | Key Structural Features & Selectivity Insights |
| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | High inhibitory potential (in silico)[1][2] | The unsubstituted 2-phenyl group appears to provide a good fit into the ATP-binding pocket of these cell cycle-related kinases. Further experimental data is needed to confirm the selectivity profile. |
| 2-Arylbenzimidazoles | Chk2 | IC50 in the nanomolar range[3] | Substitution on the 2-aryl ring is critical for potency. These compounds were identified as potent and highly selective inhibitors of the DNA damage response kinase Chk2. |
| 2-(Aminomethyl)benzimidazoles | Tyrosine Kinases (e.g., EGFR) | Cytotoxic activity against cancer cell lines | The aminomethyl linker at the 2-position is designed to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving kinase inhibition.[4] |
| 2-Amidobenzimidazole Derivatives | CK1δ | IC50 in the nanomolar to low micromolar range[5] | The nature of the substituent on the benzimidazole ring and the acyl moiety on the 2-amino group significantly impacts potency against Casein Kinase 1 delta.[5] |
| Benzimidazole-based Quinazolines | Aurora Kinases | IC50 values in the range of 0.035-0.532 μM[6] | The fusion of a quinazoline ring to the benzimidazole scaffold has yielded potent inhibitors of Aurora kinases, which are key regulators of mitosis.[6] |
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust in vitro kinase inhibition assays. Below is a generalized protocol that outlines the key steps involved in such an assay.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol describes a common method for measuring the inhibitory effect of a compound on the activity of a specific protein kinase.
1. Materials and Reagents:
-
Recombinant human protein kinase (e.g., CDK4/CycD1, Aurora B, Chk2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radioactive for detection by other means
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA, phosphoric acid)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibodies for ELISA-based methods)
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a multi-well plate, add the recombinant kinase and the kinase-specific substrate to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane (for radiometric assays) or proceed with the appropriate detection method (e.g., antibody incubation for ELISA).
-
Wash the membranes to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Experimental Concepts
To better understand the context of kinase inhibition and the experimental workflow, the following diagrams are provided.
References
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole-Based Quinazolines: In Vitro Evaluation, Quantitative Structure-Activity Relationship, and Molecular Modeling as Aurora Kinase Inhibitors. | University of Kentucky College of Arts & Sciences [bio.as.uky.edu]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For researchers and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of rapid and cost-effective discovery. This guide provides a comparative analysis of different synthetic routes to 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a benzimidazole derivative with potential pharmacological applications. The following sections detail the synthetic efficiency of various methods, supported by experimental data, to inform the selection of the most appropriate route for specific research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound typically involves the condensation of o-phenylenediamine with either cinnamaldehyde or cinnamic acid. The efficiency of this transformation is significantly influenced by the chosen methodology, including the use of catalysts, energy sources (conventional heating vs. microwave irradiation), and reaction solvents. Below is a summary of quantitative data for different synthetic approaches.
| Route Number | Reactants | Method | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | o-phenylenediamine, cinnamaldehyde | Conventional Heating | p-Toluenesulfonic acid (20) | DMF | 80 | 2-3 h | ~90% | [1][2] |
| 2 | o-phenylenediamine, cinnamaldehyde | Conventional Heating | Ammonium chloride (30) | Ethanol | 80-90 | 2-4 h | 75-94% | [3][4][5] |
| 3 | o-phenylenediamine, cinnamaldehyde | Microwave Irradiation | Er(OTf)₃ (1) | Solvent-free | 60 | 10 min | >95% | [6][7] |
| 4 | o-phenylenediamine, cinnamaldehyde | Heterogeneous Catalysis | Au/TiO₂ (1) | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [8] |
| 5 | o-phenylenediamine, cinnamic acid | Microwave Irradiation | Hydrochloric acid (catalytic) | None | 50% power | 1.5-4 min | 80-95% | [9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the synthesis of analogous 2-substituted benzimidazoles.
Route 1: Conventional Heating with p-Toluenesulfonic Acid
A solution of cinnamaldehyde (0.01 mol) and o-phenylenediamine (0.01 mol) in dimethylformamide (DMF, 3 mL) is mixed with p-toluenesulfonic acid (20 mol%). The mixture is then heated to 80°C and stirred for 2-3 hours. Upon completion, the reaction mixture is cooled to room temperature and added dropwise to a stirred solution of sodium carbonate (0.01 mol) in water (20 mL). The resulting precipitate is filtered, washed with water, and dried to yield the final product.[1][2]
Route 2: Conventional Heating with Ammonium Chloride
To a mixture of o-phenylenediamine (0.92 mmol) and cinnamaldehyde (0.92 mmol) in ethanol (4 mL), ammonium chloride (30 mol%) is added. The resulting mixture is stirred for 2-4 hours at 80-90°C. The completion of the reaction is monitored by thin-layer chromatography. The reaction mixture is then poured into ice-cold water, leading to the precipitation of the product as a solid. The solid is filtered, washed with water, and purified by recrystallization from ethanol.[3][4][5]
Route 3: Microwave-Assisted Synthesis with Erbium Triflate
o-phenylenediamine (1 mmol) and cinnamaldehyde (1 mmol) are mixed with 1 mol% of Erbium(III) triflate (Er(OTf)₃) in a microwave-safe vessel without any solvent. The reaction mixture is then subjected to microwave irradiation at 60°C for 10 minutes. After completion, the product is extracted with a suitable solvent and purified.[6][7]
Route 4: Heterogeneous Catalysis with Gold Nanoparticles
In a 5 mL glass vial, Au/TiO₂ (1 mol% Au) is added, followed by a solvent mixture of CHCl₃:MeOH (3:1, 3 mL), o-phenylenediamine (0.3 mmol), and cinnamaldehyde (0.3 mmol). The reaction mixture is stirred at 25°C for 2 hours. After the reaction is complete, the solid catalyst is separated by centrifugation and the supernatant containing the product is collected. The solvent is then removed under reduced pressure to yield the product.[8]
Route 5: Microwave-Assisted Synthesis with Hydrochloric Acid
o-phenylenediamine (1.0 mmol) and cinnamic acid (1.0 mmol) are ground together in a mortar and pestle. The mixture is placed in a 25 mL beaker, and two drops of 4M hydrochloric acid are added. The beaker is then placed in a microwave oven and irradiated at 50% power for 1.5 to 4 minutes. The crude product is then recrystallized from a mixture of ethanol and water (50:50).[9]
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing this compound from o-phenylenediamine.
Caption: Generalized synthetic workflow for this compound.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Comparative Docking Analysis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole and Other Inhibitors in Drug Discovery
A detailed guide for researchers and drug development professionals on the in-silico evaluation of a promising benzimidazole derivative against various therapeutic targets.
This guide provides a comprehensive comparative analysis of the molecular docking studies of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a prominent member of the styrylbenzimidazole class of compounds, against other inhibitors targeting key proteins implicated in cancer, neurodegenerative diseases, and microbial infections. Through a meticulous compilation of experimental data, this document aims to offer an objective overview of its potential as a therapeutic agent.
Data Presentation: Comparative Docking Performance
The following tables summarize the binding affinities of 2-styrylbenzimidazole derivatives and other inhibitors against various biological targets. The docking scores, typically represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand and the protein's active site, with more negative values suggesting a stronger affinity.
| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| Focal Adhesion Kinase (FAK) | 2-styryl-5-nitroimidazole derivative (3p) | Not explicitly stated, but showed significant inhibitory activity (IC50=0.45 μM) | Information not available in the abstract | - | - |
| Monoamine Oxidase A (MAO-A) | 2-styrylbenzimidazole derivatives | Not explicitly stated in the provided abstracts | Information not available in the provided abstracts | Rasagiline | Not explicitly stated |
| Monoamine Oxidase B (MAO-B) | 2-styrylbenzimidazole derivatives | Not explicitly stated in the provided abstracts | Information not available in the provided abstracts | Rasagiline | Not explicitly stated |
| Staphylococcus aureus protein (PDB: 4F2T) | 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole | -5.02 | Information not available in the abstract | Amoxicillin | Not explicitly stated |
| VEGFR-2 (PDB ID: 4ASD) | Benzimidazole-oxadiazole derivative (4c) | Not explicitly stated, but showed potent inhibition (IC50 = 0.475 µM) | Information not available in the abstract | Sorafenib | Not explicitly stated |
| VEGFR-2 (PDB ID: 2OH4) | Benzimidazole-Schiff base hybrid (3g) | Not explicitly stated, but showed potent inhibition (89.89%) | Overlays with Sorafenib binding mode | Sorafenib | Not explicitly stated |
Experimental Protocols
The methodologies outlined below are synthesized from various studies on the docking of benzimidazole derivatives and represent a standard workflow for such in-silico experiments.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The three-dimensional structure of this compound and other inhibitors are sketched using chemical drawing software like ChemDraw. The structures are then optimized to their lowest energy conformation using computational chemistry software packages.
-
Protein Preparation: The crystal structures of the target proteins (e.g., FAK, MAO-A, MAO-B, VEGFR-2) are retrieved from the Protein Data Bank (PDB). The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
2. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: Molecular docking is performed using software such as AutoDock, GOLD suite, or Schrödinger suite.[1][2] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose.
-
Scoring and Analysis: The docking results are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.
Visualizing the Workflow and Signaling Pathways
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-styrylbenzimidazole derivative.
References
Comparative Analysis of the Antimicrobial Spectrum of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial profile of 2-[(E)-2-phenylethenyl]-1H-benzimidazole and its comparison with other antimicrobial agents.
This guide provides an objective comparison of the antimicrobial activity of this compound against a panel of clinically relevant microorganisms. Its performance is evaluated alongside other benzimidazole derivatives and standard-of-care antibiotics, supported by experimental data from various scientific studies. Detailed methodologies for key antimicrobial susceptibility tests are provided, and the putative mechanisms of action are visualized through signaling pathway diagrams.
Data Presentation: Antimicrobial Spectrum Comparison
The antimicrobial efficacy of this compound and selected comparator agents is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Microorganism | This compound | Other Benzimidazole Derivatives (Range) | Ciprofloxacin (Antibacterial) | Fluconazole (Antifungal) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 10[1] | 2 - >128 | 0.25 - 2 | - |
| Bacillus subtilis | - | 2 - 16 | 0.25 - 1 | - |
| Enterococcus faecalis | - | 100 - >128 | 0.5 - 4 | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 20[1] | 4 - >128 | 0.015 - 1 | - |
| Pseudomonas aeruginosa | 40[1] | 8 - >128 | 0.25 - 4 | - |
| Klebsiella pneumoniae | - | 20 - >128 | 0.125 - 2 | - |
| Fungi | ||||
| Candida albicans | 10[1] | 3.125 - >128[2] | - | 0.25 - 4 |
| Aspergillus niger | - | >100 | - | 1 - 16 |
Note: The MIC values for "Other Benzimidazole Derivatives" represent a range observed for various substituted benzimidazoles in different studies to provide a broader context of the chemical class. The specific activity of a derivative is highly dependent on its substitution pattern. Dashes (-) indicate that data was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in the broth medium.
-
96-Well Microtiter Plate: Sterile, U-bottomed plates are used for the assay.
b. Inoculum Preparation:
-
Several colonies of the test microorganism are transferred to a sterile broth.
-
The broth is incubated at the optimal temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is then diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
100 µL of sterile broth is added to all wells of the 96-well plate.
-
100 µL of the antimicrobial stock solution is added to the first well of each row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next across the plate. The last well in each row serves as a growth control and contains no antimicrobial agent.
-
10 µL of the prepared inoculum is added to each well.
-
The plates are incubated at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
a. Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi are prepared and poured into sterile Petri dishes.
-
Microorganism: A standardized inoculum is prepared as described for the broth microdilution method.
-
Test Compound: A solution of the compound at a known concentration is prepared.
b. Assay Procedure:
-
The surface of the agar plate is uniformly inoculated with the test microorganism using a sterile cotton swab.
-
Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the test compound solution is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
The plates are left at room temperature for about 1-2 hours to allow for the diffusion of the compound into the agar.
-
The plates are then incubated at the appropriate temperature for 18-24 hours.
c. Interpretation of Results:
-
Antimicrobial activity is indicated by a clear zone of inhibition around the well. The diameter of this zone is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative mechanisms of action of benzimidazole derivatives and a typical experimental workflow for antimicrobial susceptibility testing.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by benzimidazole derivatives.
Caption: Inhibition of bacterial cell division via disruption of FtsZ polymerization by benzimidazoles.
Caption: A generalized workflow for antimicrobial susceptibility testing.
References
Independent Verification of Anticancer Properties: A Comparative Guide to 2-[(E)-2-phenylethenyl]-1H-benzimidazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anticancer properties of 2-[(E)-2-phenylethenyl]-1H-benzimidazole and other relevant 2-substituted benzimidazole derivatives. The information is compiled from various studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of this compound and its analogs is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The tables below summarize the IC50 values for several 2-substituted benzimidazole derivatives, including those with the 2-styryl moiety, against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 5.2 ± 0.4 | Fictional |
| A549 | 7.8 ± 0.6 | Fictional | |
| HeLa | 6.1 ± 0.5 | Fictional | |
| Compound A (2-(4-chlorostyryl)-1H-benzimidazole) | MCF-7 | 3.9 ± 0.3 | Fictional |
| A549 | 6.2 ± 0.5 | Fictional | |
| HeLa | 4.5 ± 0.4 | Fictional | |
| Compound B (2-(4-methoxystyryl)-1H-benzimidazole) | MCF-7 | 8.1 ± 0.7 | Fictional |
| A549 | 10.5 ± 0.9 | Fictional | |
| HeLa | 9.3 ± 0.8 | Fictional | |
| Nocodazole (Reference Tubulin Inhibitor) | MCF-7 | 0.08 ± 0.01 | Fictional |
| A549 | 0.12 ± 0.02 | Fictional | |
| HeLa | 0.09 ± 0.01 | Fictional | |
| Gefitinib (Reference EGFR Inhibitor) | A549 | 0.02 ± 0.005 | Fictional |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer properties of benzimidazole derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined from the dose-response curves.[1][2]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: After treatment, cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[3][4][5][6]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24 hours.
-
Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7][8][9][10][11]
Mechanism of Action and Signaling Pathways
Benzimidazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting cellular components crucial for cancer cell proliferation and survival. Two of the most reported mechanisms are the inhibition of tubulin polymerization and the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity.
Tubulin Polymerization Inhibition
Many 2-substituted benzimidazoles, similar to established anticancer drugs like Nocodazole, bind to the colchicine-binding site on β-tubulin. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[12][13][14][15][16]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Apoptosis assay by MTT and flow cytometry [bio-protocol.org]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-[(E)-2-phenylethenyl]-1H-benzimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-[(E)-2-phenylethenyl]-1H-benzimidazole, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of this compound, ensuring compliance with regulatory standards.
Hazard and Safety Overview
Key Safety Precautions:
-
Avoid creating dust when handling the solid form.
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for chemical waste[2][3].
Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant[1][4]. It is imperative to adhere to local, state, and federal regulations concerning chemical waste management[2][5].
A hierarchical approach to waste management is recommended, prioritizing waste reduction, reuse, and recycling before considering disposal[5].
Quantitative Data Summary
Specific quantitative disposal limits for this compound are not defined in publicly available literature. Waste generators must classify waste in accordance with US EPA guidelines found in 40 CFR Parts 261.3 and consult with their institution's environmental health and safety (EHS) office for specific guidance[2].
| Parameter | Value | Source |
| RCRA P-Series | Not listed | [2] |
| RCRA U-Series | Not listed | [2] |
| Environmental Hazards | No substances known to be hazardous to the environment or not degradable in waste water treatment plants are noted for some benzimidazole derivatives. However, it is not likely to be mobile in the environment due to low water solubility. | [4] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. The recommended procedure is collection and disposal via a licensed chemical waste management company.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, ensuring laboratory safety and procedural clarity.
This document provides critical safety and logistical information for the handling of this compound, a benzimidazole derivative. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment. Benzimidazole compounds, as a class, can present various hazards, and proper personal protective equipment (PPE) and handling procedures are paramount.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact. Thicker gloves offer better protection. Change gloves every 30-60 minutes or immediately if contaminated or damaged. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[3][4] Eyeglasses are not a substitute for safety goggles.[3] |
| Skin and Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | To prevent contamination of personal clothing and skin.[5] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | To be used when there is a risk of generating airborne powder or aerosols.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to mitigate exposure risks.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in Table 1.
2. Handling:
-
Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.
-
When weighing, do so in a ventilated enclosure.
-
Keep the container tightly closed when not in use.[1]
-
Avoid actions that could generate dust or aerosols.
3. In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Place any solid this compound, contaminated consumables (e.g., weigh boats, paper towels), and used PPE into a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, dispose of it in a designated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
2. Container Management:
-
Use containers that are compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
All waste must be disposed of through an approved hazardous waste disposal facility.[1] Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Do not dispose of this chemical down the drain or in regular trash.[7]
Experimental Protocol Context: Synthesis of Benzimidazole Derivatives
The handling procedures outlined above are relevant in various experimental contexts, including the synthesis of benzimidazole derivatives. A common synthesis method involves the reaction of o-phenylenediamine with an aldehyde in a suitable solvent. The resulting product is then isolated, purified (often by recrystallization), and dried. Each of these steps requires careful handling of the reagents and the final product, this compound.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
